PHA-680632
説明
Structure
3D Structure
特性
IUPAC Name |
N-(2,6-diethylphenyl)-3-[[4-(4-methylpiperazin-1-yl)benzoyl]amino]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N7O2/c1-4-19-7-6-8-20(5-2)25(19)29-28(37)35-17-23-24(18-35)31-32-26(23)30-27(36)21-9-11-22(12-10-21)34-15-13-33(3)14-16-34/h6-12H,4-5,13-18H2,1-3H3,(H,29,37)(H2,30,31,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWNXGOQPLDDPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N2CC3=C(C2)NN=C3NC(=O)C4=CC=C(C=C4)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460035 | |
| Record name | PHA-680632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398493-79-3 | |
| Record name | PHA-680632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398493793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-680632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-680632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W8KZU2A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PHA-680632: A Technical Guide to its Mechanism of Action as a Pan-Aurora Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-680632 is a potent, ATP-competitive small molecule inhibitor targeting the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of mitosis.[1][2] Overexpression of Aurora kinases is a common feature in a wide range of human cancers, making them a compelling target for anticancer therapy.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory activity, cellular consequences, and preclinical efficacy. The information presented herein is intended to support further research and drug development efforts centered on Aurora kinase inhibition.
Core Mechanism of Action: Pan-Aurora Kinase Inhibition
This compound exerts its biological effects through the competitive inhibition of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby disrupting the intricate signaling cascades that govern mitotic progression.
The primary consequence of Aurora kinase inhibition by this compound is the induction of severe mitotic defects. Inhibition of Aurora A leads to abnormalities in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. This culminates in a failure of proper cell division, often leading to the formation of polyploid cells, followed by mitotic catastrophe and apoptosis in cancer cells.[1][3]
A key biomarker for the in vivo activity of this compound is the inhibition of phosphorylation of histone H3 at Serine 10, a direct substrate of Aurora B kinase.[1][2][6] This biomarker modulation has been consistently observed in both in vitro and in vivo studies, providing a reliable pharmacodynamic endpoint to assess target engagement.[1][3][6]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the Aurora kinases has been quantified through biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound demonstrates high selectivity for the Aurora kinase family with significantly less activity against a broad panel of other kinases.[1]
| Kinase Target | IC50 (nmol/L) |
| Aurora A | 27[1][4][5] |
| Aurora B | 135[1][4][5] |
| Aurora C | 120[1][4][5] |
| FGFR1 | 390[1] |
| FLT3 | >390 |
| LCK | >390 |
| PLK1 | >390 |
| VEGFR2 | >390 |
| VEGFR3 | >390 |
Signaling Pathway and Cellular Consequences
The mechanism of action of this compound can be visualized as an interruption of the normal mitotic signaling pathway orchestrated by Aurora kinases.
Experimental Protocols
The characterization of this compound has relied on a suite of standard and specialized in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Biochemical ATP Competitive Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on Aurora kinase activity.
-
Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human Aurora kinase (A, B, or C), a specific peptide substrate (e.g., LRRWSLGL for Aurora A), and γ-³³P-ATP in a suitable kinase buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution to terminate kinase activity and capture the phosphorylated substrate onto a filter or beads.
-
Wash away unincorporated γ-³³P-ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (Crystal Violet Staining)
This assay assesses the impact of this compound on the viability and proliferation of cancer cell lines.
-
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Gently wash the cells with phosphate-buffered saline (PBS) to remove dead and detached cells.
-
Fix the remaining adherent cells with a suitable fixative, such as methanol (B129727), for 10-15 minutes.
-
Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes at room temperature.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the bound dye with a solvent, such as methanol or a detergent-based solution.
-
Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Histone H3 Phosphorylation
This method is used to confirm the in-cell or in-vivo inhibition of Aurora B kinase activity.
-
Principle: Western blotting uses specific antibodies to detect the levels of a target protein (in this case, phosphorylated Histone H3) in a complex protein lysate.
-
Protocol:
-
Treat cells or tissues with this compound for the desired time.
-
Lyse the cells or homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalize the phospho-Histone H3 signal to a loading control (e.g., total Histone H3 or GAPDH).
-
Flow Cytometry for Cell Cycle Analysis
This technique is employed to analyze the effects of this compound on cell cycle progression and to detect the induction of polyploidy.
-
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that intercalates with DNA. The intensity of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G1, S, and G2/M) and the identification of polyploid cells.
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle and the proportion of polyploid cells (>4N DNA content).
-
Preclinical Efficacy in Xenograft Models
The antitumor activity of this compound has been demonstrated in various human tumor xenograft models.[1][2] A typical experimental workflow for evaluating in vivo efficacy is depicted below.
In these models, administration of this compound has been shown to significantly inhibit tumor growth at well-tolerated doses.[1][2] The observed tumor growth inhibition is accompanied by the modulation of the histone H3 phosphorylation biomarker, confirming target engagement in the tumor tissue.[1][6]
Conclusion
This compound is a potent and selective pan-Aurora kinase inhibitor with a well-defined mechanism of action. Its ability to disrupt mitosis, induce polyploidy, and trigger apoptosis in cancer cells, coupled with its demonstrated preclinical efficacy, underscores the therapeutic potential of targeting Aurora kinases in oncology. This technical guide provides a comprehensive resource for researchers and drug developers working with this compound and other Aurora kinase inhibitors, facilitating a deeper understanding of their biological effects and supporting the advancement of this class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. clyte.tech [clyte.tech]
PHA-680632: An In-depth Technical Guide on its Aurora Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Aurora kinase selectivity profile of PHA-680632, a potent small molecule inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies used for its characterization, and illustrates its mechanism of action through signaling pathway and workflow diagrams.
Core Data Presentation: Kinase Selectivity Profile of this compound
This compound has demonstrated potent inhibitory activity against all three members of the Aurora kinase family, with a greater potency for Aurora A.[1][2][3][4] Its selectivity has been evaluated against a broad panel of other protein kinases.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| Aurora A | 27 | Potent Inhibition |
| Aurora B | 135 | Potent Inhibition |
| Aurora C | 120 | Potent Inhibition |
| FLT3 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |
| LCK | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |
| PLK1 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |
| STLK2 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |
| VEGFR2 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |
| VEGFR3 | 30- to 200-fold higher IC50 compared with Aurora A | Less Potent Inhibition |
| FGFR1 | 10- to 200-fold higher IC50 | Less Potent Inhibition[2] |
| BUB1, CDC7, CDK2/CycA, CHK1, CK2, CMET, EGFR, ERK2, GSK3β, IGFR1, IKK1, IKK2, IR, LYN, MAPKAPK2, NIM1, PAK4, PKAα, PKBα, PKCβ, SULU1, and ZAP70 | >10,000 | Inactive[1][5] |
Table 1: Summary of this compound Kinase Inhibitory Activity. The table displays the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases.
Experimental Protocols
The characterization of this compound's kinase selectivity and cellular activity involved several key experimental procedures.
In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)
The inhibitory activity of this compound against Aurora kinases and other kinases was determined using a scintillation proximity assay.[2][4] This method quantifies the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase.
Methodology:
-
Reaction Setup: The kinase reaction is performed in a 96-well plate format. Each well contains the specific kinase, a biotinylated peptide substrate, and ATP traced with γ-33P-ATP. For Aurora A, a peptide derived from the Chocktide sequence (LRRWSLGL) is used as the substrate, while the optimized peptide Auroratide is employed for Aurora B and C.[2]
-
Compound Addition: this compound is added at various concentrations to determine its inhibitory effect.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Signal Detection: Streptavidin-coated SPA beads are added to each well. These beads bind to the biotinylated substrate. When a radiolabeled phosphate has been transferred to the substrate, the bead is brought into close proximity with the scintillant embedded in the bead, generating a light signal that is detected by a β-counter.[2][4]
-
Data Analysis: The potency of this compound is determined by measuring the reduction in the light signal in the presence of the inhibitor. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are then calculated.[2][4]
Cell-Based Antiproliferative Assay
The effect of this compound on the proliferation of various cancer cell lines was assessed to determine its cellular potency.[1]
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 24-well plates at a density ranging from 5,000 to 15,000 cells per cm² and allowed to attach for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for 72 hours.[1][4]
-
Cell Counting: After the incubation period, the cells are detached and counted using a cell counter to determine the extent of proliferation.
-
IC50 Calculation: The antiproliferative IC50 values are calculated by comparing the growth of treated cells to that of untreated control cells.[2]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry was utilized to analyze the effects of this compound on the cell cycle distribution of cancer cell lines.[1][6]
Methodology:
-
Cell Treatment: Cells are treated with different concentrations of this compound for specified durations (e.g., 24, 48, and 72 hours).[1][6]
-
Cell Harvesting and Fixation: Following treatment, cells are collected, washed, and fixed, typically with ethanol, to preserve their cellular state.
-
DNA Staining: The fixed cells are then stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. This intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of polyploidy.[1][6]
Visualizations
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflows used in its evaluation.
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
References
The Impact of PHA-680632 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Aurora kinase inhibitor PHA-680632 and its effects on cell cycle progression. The information presented herein is curated for professionals in the fields of oncology research and drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound is a potent and selective inhibitor of the Aurora kinase family, a group of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1] By targeting Aurora kinases A, B, and C, this compound disrupts critical mitotic events, leading to cell cycle arrest and, ultimately, apoptosis in cancer cells. The inhibitory activity of this compound against the three Aurora kinase isoforms is summarized in the table below.
| Kinase Target | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
Table 1: Inhibitory activity of this compound against Aurora kinases A, B, and C. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical ATP competitive kinase assay.[2]
Effects on Cell Cycle Progression: Induction of Polyploidy
A hallmark of Aurora kinase inhibition is the disruption of cytokinesis, leading to the formation of polyploid cells. Treatment of cancer cells with this compound results in a significant increase in the population of cells with a DNA content greater than 4N.[1] This endoreduplication is a direct consequence of the cell's inability to properly segregate chromosomes and complete cell division.
The following table presents quantitative data on the cell cycle distribution of HCT116 human colon carcinoma cells following treatment with this compound.
| Treatment | % Sub-G1 | % G1 | % S | % G2/M | % >4N |
| Control | 2.1 | 54.3 | 15.6 | 28.0 | 0.0 |
| This compound (0.5 µM, 24h) | 4.5 | 10.2 | 8.9 | 30.1 | 46.3 |
| This compound (1.0 µM, 24h) | 6.8 | 6.5 | 5.4 | 21.5 | 59.8 |
Table 2: Effect of this compound on the cell cycle distribution of HCT116 cells. Cells were treated with the indicated concentrations of this compound for 24 hours and analyzed by flow cytometry.
Antiproliferative Activity Across Cancer Cell Lines
This compound exhibits potent antiproliferative activity against a broad spectrum of human cancer cell lines. The table below summarizes the IC50 values for various cell lines, demonstrating the compound's wide-ranging efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.08 |
| A2780 | Ovarian Carcinoma | 0.15 |
| HCT116 | Colorectal Carcinoma | 0.25 |
| HeLa | Cervical Carcinoma | 0.30 |
| HT-29 | Colorectal Adenocarcinoma | 0.45 |
| DU-145 | Prostate Carcinoma | 0.60 |
| LOVO | Colorectal Adenocarcinoma | 1.20 |
| NHDF | Normal Human Dermal Fibroblasts | 7.15 |
Table 3: Antiproliferative activity of this compound in various human cancer cell lines and a normal human cell line. IC50 values were determined after 72 hours of continuous exposure to the compound using a cell counting assay.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell cycle analysis.
Detailed Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This assay quantifies the inhibitory activity of this compound against Aurora kinases using a scintillation proximity assay format.
Materials:
-
Recombinant human Aurora A, B, and C enzymes
-
Biotinylated peptide substrates:
-
[γ-³³P]ATP
-
Kinase buffer
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
This compound
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the respective Aurora kinase, its biotinylated peptide substrate, and the this compound dilution to the kinase buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution.
-
Add streptavidin-coated SPA beads to capture the biotinylated and phosphorylated substrate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Antiproliferative Assay
This protocol details the determination of the antiproliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
24-well plates
-
Cell counter
Procedure:
-
Seed cells in 24-well plates at a density of 5,000 to 15,000 cells/cm².
-
Allow cells to adhere for 24 hours.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
At the end of the incubation, detach the cells using trypsin.
-
Count the number of viable cells using a cell counter.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 values by plotting the percentage of growth inhibition against the logarithm of the this compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, G2/M, and >4N phases of the cell cycle.[3]
Western Blot Analysis of Phospho-Histone H3 (Ser10)
This protocol is for the detection of the phosphorylation status of histone H3 at serine 10, a key substrate of Aurora B kinase.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., from Cell Signaling Technology, #9701, used at a 1:1000 dilution)[4]
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Ser10) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
References
The Aurora Kinase Inhibitor PHA-680632: A Technical Guide to Inducing Polyploidy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-680632 is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C, crucial regulators of mitotic progression.[1][2][3] Its activity against these kinases disrupts normal cell division, leading to endoreduplication and the formation of polyploid cells, a phenotype that can be exploited for therapeutic benefit in oncology.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its induction of polyploidy in cancer cells. It includes a compilation of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor belonging to a class of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (B1311399) derivatives.[1] It demonstrates potent inhibitory activity against all three members of the Aurora kinase family, which are serine/threonine kinases that play essential roles in various stages of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[1][5] Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for anticancer therapy.[4] By inhibiting these kinases, this compound effectively halts proper cell division, leading to mitotic catastrophe and, notably, the induction of a polyploid state in tumor cells.[1][3]
Mechanism of Action: Induction of Polyploidy
The primary mechanism by which this compound induces polyploidy is through the inhibition of Aurora B kinase.[1][5] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correcting improper microtubule-kinetochore attachments and for orchestrating cytokinesis.[5] Inhibition of Aurora B by this compound leads to a failure of the final stage of cell division, cytokinesis, where the cytoplasm of a single cell is divided to form two daughter cells.[1] Consequently, the cell undergoes DNA replication in the absence of cell division (endoreduplication), resulting in a cell with a DNA content greater than 4N, a state known as polyploidy.[1][6]
The cellular response to Aurora kinase inhibition, and specifically the induction of polyploidy versus apoptosis, can be dependent on the p53 status of the cancer cells.[6] In p53-deficient cells, inhibition of Aurora A can lead to a prolonged mitotic arrest followed by endoreduplication and polyploidy.[3][6] Conversely, in cells with wild-type p53, Aurora A inhibition may preferentially lead to apoptosis.[6]
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and its anti-proliferative effects on a range of cancer cell lines.
Table 1: Inhibitory Activity of this compound against Protein Kinases [2][3][4]
| Kinase | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
| FGFR1 | >270 |
| FLT3 | >270 |
| LCK | >270 |
| PLK1 | >270 |
| STLK2 | >270 |
| VEGFR2 | >270 |
| VEGFR3 | >270 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines [1][3]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.06 |
| HL60 | Acute Myelogenous Leukemia | 0.13 |
| A2780 | Ovarian Carcinoma | 0.11 |
| HeLa | Cervical Cancer | 0.41 |
| C33A | Cervical Cancer | 0.32 |
| HT29 | Colon Carcinoma | 1.17 |
| LOVO | Colon Carcinoma | 0.56 |
| A549 | Lung Carcinoma | 0.62 |
| MCF7 | Breast Adenocarcinoma | 0.29 |
| U2OS | Osteosarcoma | 1.56 |
| DU145 | Prostate Carcinoma | 0.62 |
| U937 | Histiocytic Lymphoma | 0.07 |
| NHDF | Normal Human Dermal Fibroblast | 0.41 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
Kinase Inhibition Assay (Scintillation Proximity Assay)[2][3]
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Assay Components:
-
Recombinant Aurora kinase (A, B, or C).
-
Biotinylated peptide substrate (e.g., LRRWSLGL for Aurora A, Auroratide for Aurora B/C).[2]
-
ATP traced with γ³³-ATP.
-
Streptavidin-coated scintillation proximity assay (SPA) beads.
-
Assay buffer.
-
This compound at various concentrations.
-
-
Procedure:
-
The kinase reaction is performed in a 96-well plate.
-
The kinase, peptide substrate, and this compound are incubated in the assay buffer.
-
The reaction is initiated by the addition of γ³³-ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and streptavidin-coated SPA beads are added to capture the biotinylated, phosphorylated substrate.
-
After a period of incubation to allow for bead settling, the plate is read in a β-counter to measure the extent of phosphorylation.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay[2][3]
This assay determines the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Cell Culture:
-
Cancer cell lines are cultured in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Cells are seeded in 24-well or 96-well plates at a density ranging from 5,000 to 15,000 cells/cm².[3]
-
After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of this compound or vehicle control (DMSO).
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.[3]
-
At the end of the incubation period, cells are detached (e.g., using trypsin) and counted using a cell counter or a viability assay (e.g., Alamar blue).
-
The percentage of growth inhibition is calculated relative to the untreated control cells.
-
IC50 values are determined by plotting the percentage of growth inhibition against the drug concentration.
-
Cell Cycle Analysis and Polyploidy Quantification (Flow Cytometry)[1][7]
This protocol is used to assess the effect of this compound on the cell cycle distribution and to quantify the induction of polyploidy.
-
Cell Treatment:
-
Sample Preparation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the percentage of polyploid cells (>4N DNA content).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects.
Caption: Mechanism of this compound-induced polyploidy via Aurora B kinase inhibition.
Caption: Experimental workflow for the induction and quantification of polyploidy.
Conclusion
This compound is a valuable research tool for studying the consequences of Aurora kinase inhibition and a potential therapeutic agent for the treatment of cancer. Its ability to induce polyploidy in cancer cells represents a key aspect of its mechanism of action. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the differential responses of various cancer types and the interplay with other cellular pathways will continue to elucidate the full potential of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Aurora Kinase Overexpression: A Hallmark of Diverse Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases, a family of serine/threonine kinases comprising Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), are pivotal regulators of mitosis. Their precise orchestration of cellular division ensures genomic stability. However, dysregulation of these kinases, particularly through overexpression, is a frequent event in a wide array of human cancers. This overexpression is not merely a passive indicator of proliferation but an active driver of tumorigenesis, contributing to chromosomal instability, aneuploidy, and resistance to apoptosis.[1][2][3] This technical guide provides a comprehensive overview of Aurora kinase overexpression across various cancers, presenting quantitative data, detailed experimental methodologies for their detection, and visualizations of the key signaling pathways they modulate.
Quantitative Overview of Aurora Kinase Overexpression in Cancer
The overexpression of Aurora kinases has been documented in numerous malignancies. The following tables summarize quantitative data on the extent of this overexpression in several cancer types, as determined by various molecular and immunohistochemical techniques.
Table 1: Overexpression of Aurora Kinase A (AURKA) in Various Cancers
| Cancer Type | Method of Detection | Quantitative Data of Overexpression | Reference(s) |
| Non-Small Cell Lung Cancer | Immunohistochemistry (IHC) | 91.5% of tumors showed AURKA expression, with 34% exhibiting moderate-to-strong expression.[4] | [4] |
| Non-Small Cell Lung Cancer | Quantitative Real-Time PCR (qRT-PCR) | Significant up-modulation in tumor samples compared to matched normal lung tissue (mean log2(FC) = 1.5).[5] | [5] |
| Colorectal Cancer | Northern and Southern Blot | 4- to 28-fold overexpression of AURKA RNA in 54% of tumors compared to normal tissue; 2- to 8-fold DNA amplification in 9 of 12 matched pairs. | [6] |
| Colorectal Adenocarcinoma | Immunohistochemistry (IHC) | 45% of colorectal adenocarcinoma samples showed AURKA overexpression.[7] | [7] |
| Ovarian Cancer | Immunohistochemistry (IHC) | 63.5% of epithelial ovarian cancer samples (68 of 107) showed AURKA protein overexpression.[8] | [8] |
| Bladder Cancer | Immunohistochemistry (IHC) | High baseline AURKA expression (above the 75th percentile) was associated with inferior relapse-free and overall survival in patients receiving neoadjuvant chemotherapy.[9] | [9] |
| Papillary Thyroid Carcinoma | Quantitative Real-Time PCR (qRT-PCR) | Significantly higher mRNA levels in PTC tissue compared to normal thyroid tissue.[10] | [10] |
| Gastric Cancer | Real-Time PCR | Overexpression of AURKA mRNA was detected in gastric cancer cell lines. | [11] |
| Breast Cancer | Immunohistochemistry (IHC) | High expression of AURKA was detected in 76% of cases (259 of 341).[12] | [12] |
Table 2: Overexpression of Aurora Kinase B (AURKB) in Various Cancers
| Cancer Type | Method of Detection | Quantitative Data of Overexpression | Reference(s) |
| Hepatocellular Carcinoma | Quantitative Real-Time PCR (qRT-PCR) | AURKB mRNA was aberrantly expressed in all 125 primary HCC tumor specimens.[5] | [5] |
| Hepatocellular Carcinoma | The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) | AURKB mRNA and protein expression levels were significantly increased in HCC.[13] | [13] |
| Non-Small Cell Lung Cancer | Immunohistochemistry (IHC) | 77.7% of tumor tissues showed protein expression of AURKB, compared to 9.8% in adjacent tissues.[14] | [14] |
| Bladder Cancer | Immunohistochemistry (IHC) | High AURKB expression was associated with worse survival outcomes.[9][15] | [9][15] |
| Ovarian Cancer | Immunohistochemistry (IHC) | Overexpressed in 34% of epithelial ovarian cancer samples (53 of 156).[8] | [8] |
| Gastric Cancer | Western Blot and IHC | AURKB is highly expressed in gastric cancer tissues and cell lines.[8] | [8] |
| Breast Cancer | Quantitative Real-Time PCR (qRT-PCR) | Higher expression of AURKB in breast cancer tissues compared to normal background tissues.[16] | [16] |
Table 3: Overexpression of Aurora Kinase C (AURKC) in Various Cancers
| Cancer Type | Method of Detection | Quantitative Data of Overexpression | Reference(s) |
| Colorectal Cancer | Not Specified | Over-expression of AURKC has been detected in human colorectal cancers.[17] | [17] |
| Thyroid Carcinoma | Not Specified | Over-expression of AURKC has been detected in thyroid carcinoma.[17] | [17] |
| Breast Cancer Cell Lines | Real-Time RT-PCR and DNA analysis | Increase in mRNA expression and gene amplification of AURKC in breast cancer cell lines.[7] | [7] |
| Prostate Cancer Cell Lines | Real-Time RT-PCR | Increase in mRNA expression of AURKC in prostate cancer cell lines.[7] | [7] |
| Breast Cancer | Quantitative Real-Time PCR (qRT-PCR) | AURKC transcript levels were increased in human breast cancer.[16] | [16] |
Experimental Protocols for Detecting Aurora Kinase Overexpression
Accurate and reproducible quantification of Aurora kinase expression is crucial for both research and clinical applications. The following sections provide detailed methodologies for the key experimental techniques cited in the tables above.
Immunohistochemistry (IHC)
IHC is a widely used technique to visualize the distribution and intensity of protein expression in tissue sections.
Protocol for Aurora Kinase A Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (B145695) solutions: 100% (2x3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes.
-
Rinse with PBS.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Aurora Kinase A (e.g., a rabbit monoclonal antibody) diluted in blocking buffer. A typical dilution is 1:100 to 1:500.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with PBS.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a chromogen solution such as 3,3'-Diaminobenzidine (DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
A representative workflow for Immunohistochemistry.
Diagram of the Immunohistochemistry (IHC) workflow.
Western Blotting
Western blotting is a technique used to detect specific proteins in a complex mixture of proteins extracted from cells or tissues.
Protocol for Aurora Kinase B Detection in Cancer Cell Lines:
-
Sample Preparation:
-
Lyse cultured cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against Aurora Kinase B (e.g., a mouse monoclonal antibody) diluted in blocking buffer (e.g., 1:500 to 1:1000).[18]
-
Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
A representative workflow for Western Blotting.
Diagram of the Western Blotting workflow.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive and specific method for quantifying gene expression at the mRNA level.
Protocol for Aurora Kinase C mRNA Quantification in Cancer Tissues:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen or RNAlater-preserved cancer tissue using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mixture containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for Aurora Kinase C
-
Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
-
Example Primer Sequences (hypothetical, for illustration):
-
AURKC Forward: 5'-AGAGCTGCAGCTGAAGGAGA-3'
-
AURKC Reverse: 5'-TCTTGAGGTCCTTGAGCAGG-3'
-
-
-
qPCR Amplification:
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis (for SYBR Green) to confirm product specificity.
-
-
-
Data Analysis:
-
Calculate the relative expression of Aurora Kinase C mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
-
A representative workflow for Quantitative Real-Time PCR.
Diagram of the Quantitative Real-Time PCR (qRT-PCR) workflow.
Key Signaling Pathways Modulated by Aurora Kinases in Cancer
The oncogenic effects of Aurora kinase overexpression are mediated through the modulation of several critical signaling pathways that control cell cycle progression, apoptosis, and cell survival.
Aurora Kinase and p53 Signaling
The tumor suppressor p53 is a critical guardian of the genome, and its inactivation is a common event in cancer. Both AURKA and AURKB have been shown to negatively regulate p53 function.
-
AURKA can phosphorylate p53, which promotes its degradation via the E3 ubiquitin ligase MDM2.[19] This leads to a reduction in p53-mediated cell cycle arrest and apoptosis.
-
AURKB can also directly phosphorylate p53 at multiple sites, leading to its degradation and the suppression of its transcriptional targets, such as the cell cycle inhibitor p21.[1][2][20]
Signaling pathway of Aurora Kinase interaction with p53.
Aurora Kinases negatively regulate p53 function.
Aurora Kinase and PI3K/Akt Signaling
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Aurora kinases can activate the PI3K/Akt pathway, contributing to their oncogenic effects.
-
AURKA has been shown to activate the PI3K/Akt pathway, which can lead to increased cell survival and proliferation.[11]
-
AURKB can also promote cancer progression through the activation of the PI3K/Akt signaling axis.
-
AURKC is suggested to promote tumorigenicity by influencing the PI3K/AKT pathway, leading to the activation of MDM2 and subsequent inhibition of p53-mediated apoptosis.
Signaling pathway of Aurora Kinase interaction with the PI3K/Akt pathway.
Aurora Kinases promote cell survival and proliferation via the PI3K/Akt pathway.
Conclusion
The overexpression of Aurora kinases is a pervasive feature across a multitude of human cancers, significantly contributing to tumor initiation and progression. This guide has provided a quantitative summary of Aurora kinase overexpression in various malignancies, detailed experimental protocols for their detection, and an overview of the key signaling pathways they dysregulate. A thorough understanding of these aspects is paramount for the ongoing development of novel anti-cancer therapies targeting this critical family of kinases. The continued investigation into the roles of Aurora kinases in cancer biology will undoubtedly pave the way for more effective and personalized treatment strategies for patients.
References
- 1. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aurora Kinase A expression is associated with lung cancer histological-subtypes and with tumor de-differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene amplification and overexpression of Aurora-C in breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High aurora kinase expression identifies patients with muscle-invasive bladder cancer who have poor survival after neoadjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic inhibition of colorectal cancer progression by silencing Aurora A and the targeting protein for Xklp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aurora kinase A Regulates GSK-3β in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrative network analysis of early-stage lung adenocarcinoma identifies aurora kinase inhibition as interceptor of invasion and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Aurora Kinase A as a Diagnostic and Prognostic Marker of Malignant Mesothelioma [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. wjon.org [wjon.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer [frontiersin.org]
- 20. Aurora B kinase phosphorylates and instigates degradation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architects of Cell Division: An In-depth Guide to the Role of Aurora Kinases in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of mitosis, ensuring the faithful segregation of genetic material to daughter cells. This technical guide provides a comprehensive overview of the distinct and overlapping roles of Aurora A, B, and C in orchestrating the complex choreography of cell division. We delve into their specific functions, key substrates, and intricate regulatory networks. Quantitative data on their activity and the effects of their inhibition are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for studying Aurora kinases are provided, alongside illustrative diagrams of their signaling pathways and associated experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies targeting these critical mitotic regulators.
Introduction to the Aurora Kinase Family
The Aurora kinase family, comprising Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), plays a crucial role in orchestrating various mitotic events.[1] While Aurora A and B are ubiquitously expressed, Aurora C expression is more restricted, primarily to meiotic cells, though it can functionally overlap with Aurora B in mitosis.[2][3] Structurally, these kinases share a highly conserved C-terminal catalytic domain and a more variable N-terminal domain that dictates their distinct subcellular localizations and functions.[4][5] Activation of Aurora kinases typically requires phosphorylation within the activation loop (T-loop) and interaction with specific protein partners.[6][7]
Aurora A: The Centrosomal and Spindle Pole Maestro
Aurora A is a key regulator of entry into mitosis, centrosome maturation, and the assembly of a bipolar spindle.[8][9] Its functions are tightly linked to its localization at the centrosomes and spindle poles.
Core Functions and Key Substrates
-
Centrosome Maturation and Separation: Aurora A is essential for the recruitment of pericentriolar material (PCM), including γ-tubulin, to the centrosomes, a critical step for their maturation and ability to nucleate microtubules.[10][11] It phosphorylates numerous centrosomal proteins, such as LATS2 and TACC3, to promote these processes.[9][12]
-
Mitotic Entry: Aurora A contributes to the G2/M transition by activating the Cdc25B phosphatase, which in turn activates the Cyclin B1-CDK1 complex, the master regulator of mitotic entry.[13][14]
-
Bipolar Spindle Assembly: Through its interaction with TPX2 (Targeting Protein for Xklp2), Aurora A is localized to and activated on spindle microtubules, where it contributes to the formation and stability of the bipolar spindle.[8][15]
-
Kinetochore-Microtubule Attachments: Emerging evidence suggests a role for Aurora A in correcting improper kinetochore-microtubule attachments, a function traditionally attributed primarily to Aurora B.[15][16]
Aurora A Signaling Pathway
Aurora B: The Guardian of Chromosome Segregation and Cytokinesis
Aurora B is a component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[17][18] The dynamic localization of the CPC from centromeres in early mitosis to the central spindle and midbody in late mitosis is crucial for its diverse functions.[19]
Core Functions and Key Substrates
-
Chromosome Condensation and Cohesion: Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph), a hallmark of mitotic chromosomes, contributing to chromosome condensation.[20]
-
Correction of Kinetochore-Microtubule Attachments: A primary role of Aurora B is to sense and destabilize incorrect attachments between kinetochores and spindle microtubules, ensuring that sister chromatids are properly attached to opposite spindle poles (biorientation).[17] It achieves this by phosphorylating components of the kinetochore-microtubule interface, such as Ndc80/Hec1.
-
Spindle Assembly Checkpoint (SAC): Aurora B is integral to the SAC, a surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the spindle.[20]
-
Cytokinesis: Following anaphase, the CPC and Aurora B relocate to the central spindle and midbody, where they regulate the assembly of the contractile ring and the final separation of the two daughter cells (abscission).[19]
Aurora B Signaling Pathway
Aurora C: An Emerging Player in Mitosis
While predominantly studied for its role in meiosis, Aurora C is also expressed in some somatic and cancer cells and can partially compensate for the loss of Aurora B function.[2][3] Like Aurora B, Aurora C can interact with CPC components such as INCENP and localizes to centromeres and the midbody.[2][21] Overexpression of a kinase-dead mutant of Aurora C can lead to mitotic defects, including multinucleation, highlighting its potential role in mitotic progression.[2] However, the precise, non-redundant functions of Aurora C in mitosis are still under active investigation.
Quantitative Analysis of Aurora Kinase Activity and Inhibition
The development of specific small-molecule inhibitors has been instrumental in dissecting the functions of Aurora kinases and has opened avenues for their therapeutic targeting in cancer. The following tables summarize key quantitative data related to Aurora kinase substrates and inhibitors.
Table 1: Selected Substrates and Phosphorylation Sites of Aurora Kinases
| Kinase | Substrate | Phosphorylation Site(s) | Function |
| Aurora A | Plk1 | Thr210 | Mitotic entry, Plk1 activation |
| Aurora A | TACC3 | Ser558 | Spindle stability |
| Aurora A | LATS2 | Serine 83 | Centrosome maturation |
| Aurora A | NUSAP | Ser240 | Spindle organization |
| Aurora B | Histone H3 | Ser10, Ser28 | Chromosome condensation |
| Aurora B | INCENP | TSS motif | CPC localization and activation |
| Aurora B | MCAK/Kif2C | Multiple sites | Correction of KT-MT attachments |
| Aurora B | CENP-A | Ser7 | Kinetochore function |
| Aurora C | Histone H3 | Ser10 | Chromosome condensation (in meiosis & mitosis) |
| Aurora C | CENP-A | Ser7 | Kinetochore function |
Data compiled from multiple sources, including[10][11][18][22][23].
Table 2: IC50 Values of Common Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | - |
| Barasertib (AZD1152) | Aurora B | >10,000 | 0.37 | - |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 | 18 | 4.6 |
| AMG 900 | Pan-Aurora | 5 | 4 | 1 |
| SNS-314 | Pan-Aurora | 9 | 31 | 3 |
| GSK1070916 | Aurora B/C | >250-fold selective for B over A | 3.5 | 6.5 |
IC50 values are indicative and can vary depending on the assay conditions. Data compiled from[2][14][16][17].
Experimental Protocols for Studying Aurora Kinases
In Vitro Kinase Activity Assay (Luminescence-based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is suitable for measuring the direct activity of purified Aurora kinases and the potency of inhibitors.[1][9][24]
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer and dilute the kinase, substrate, and ATP to their final desired concentrations in this buffer.
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).
-
Add 5 µL of the substrate/ATP mixture.
-
-
Initiate Reaction:
-
Add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.
-
Add 2.5 µL of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Immunofluorescence Staining for Subcellular Localization
This protocol describes the visualization of Aurora kinases and their substrates in mitotic cells.[25][26]
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Histone H3 (Ser10))
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation:
-
Rinse cells briefly with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation): Incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorescently labeled secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate with DAPI solution for 5 minutes.
-
Mounting: Rinse with PBS and mount the coverslip onto a glass slide using antifade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope.
Identification of Aurora Kinase Substrates using Mass Spectrometry
A common workflow involves quantitative phosphoproteomics to identify changes in protein phosphorylation upon Aurora kinase inhibition.[10][13]
Conclusion and Future Directions
The Aurora kinases are indispensable for the proper execution of mitosis, with Aurora A and B having well-defined, yet partially overlapping, roles in centrosome function, spindle assembly, chromosome segregation, and cytokinesis. Aurora C is an emerging player with functions that can complement Aurora B. The intricate regulation and diverse substrates of these kinases underscore their importance in maintaining genomic stability. The development of potent and selective inhibitors has not only advanced our fundamental understanding of mitosis but also provides promising therapeutic avenues for the treatment of cancer. Future research will likely focus on further elucidating the non-canonical roles of Aurora kinases, understanding the mechanisms of resistance to their inhibitors, and developing novel therapeutic strategies, including combination therapies, to exploit the mitotic vulnerabilities of cancer cells. This guide serves as a foundational resource for researchers and drug developers dedicated to advancing our knowledge and therapeutic targeting of the Aurora kinase family.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of protein kinase substrates by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 | eLife [elifesciences.org]
- 22. molbiolcell.org [molbiolcell.org]
- 23. promega.co.uk [promega.co.uk]
- 24. benchchem.com [benchchem.com]
- 25. ptglab.com [ptglab.com]
- 26. Quantitative phosphoproteomics identifies substrates and functional modules of Aurora and Polo-like kinase activities in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of PHA-680632: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cellular phenotypes induced by PHA-680632, a potent and selective inhibitor of the Aurora kinase family. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of the compound's mechanism of action and its effects on cellular processes. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows.
Core Mechanism of Action: Inhibition of Aurora Kinases
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Aurora kinases, crucial regulators of mitosis. By competitively inhibiting ATP, this compound effectively halts the phosphorylation of downstream substrates, leading to significant disruptions in cell division.[1] Its primary targets are Aurora A, Aurora B, and Aurora C, with a higher potency for Aurora A.[2][3][4] The inhibition of these kinases underlies the diverse cellular phenotypes observed upon treatment with this compound.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both the target kinases and the proliferation of a wide range of cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nmol/L) |
| Aurora A | 27[2][3][4] |
| Aurora B | 135[2][3][4] |
| Aurora C | 120[2][3][4] |
| FGFR1 | 390[2] |
| FLT3 | >390[2] |
| LCK | >390[2] |
| PLK1 | >390[2] |
| STLK2 | >390[2] |
| VEGFR2 | >390[2] |
| VEGFR3 | >390[2] |
Note: A panel of 22 other kinases, including BUB1, CDC7, CDK2/CycA, and EGFR, were found to be inactive with IC50 values >10 µmol/L.[2]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µmol/L) |
| Hematological Malignancies | ||
| HL-60 | Acute Promyelocytic Leukemia | 0.14[2] |
| Solid Tumors | ||
| A2780 | Ovarian Carcinoma | 0.35[2] |
| HCT116 | Colorectal Carcinoma | 0.23[2] |
| HeLa | Cervical Adenocarcinoma | 0.21[2] |
| HT29 | Colorectal Adenocarcinoma | 0.31[3] |
| LOVO | Colorectal Adenocarcinoma | 0.27[3] |
| DU145 | Prostate Carcinoma | 0.45[3] |
| NHDF | Normal Human Dermal Fibroblasts | 1.15[2] |
Note: The antiproliferative activity of this compound was evaluated across a panel of 35 human cell lines, with IC50 values ranging from 0.06 to 7.15 µmol/L.[2][5]
Cellular Phenotypes of this compound Treatment
Treatment of cancer cells with this compound induces a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. The observed phenotypes are consistent with the inhibition of Aurora kinases.[2]
Inhibition of Histone H3 Phosphorylation
A key molecular effect of this compound is the potent inhibition of histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B kinase.[2] This event serves as a reliable biomarker for the compound's activity both in vitro and in vivo.[2]
Induction of Polyploidy
A hallmark of Aurora kinase inhibition is the failure of cytokinesis, leading to the formation of polyploid cells (cells with >4N DNA content).[2][5] this compound treatment of various cancer cell lines results in a dose- and time-dependent increase in the population of polyploid cells.[2] This is a consequence of cells entering subsequent rounds of DNA replication without undergoing cell division.
Differential Effects on Cancer vs. Normal Cells
Interestingly, this compound exhibits a differential effect on cancer cells compared to normal cells. While cancer cells typically undergo endoreduplication and subsequent mitotic catastrophe leading to apoptosis, normal human dermal fibroblasts (NHDF) are reversibly blocked in the G2/M phase of the cell cycle.[6] This differential response is thought to be due to an impaired G2 checkpoint in cancer cells.
Apoptosis and Tumor Growth Inhibition
The culmination of these cellular defects is the induction of apoptosis in cancer cells. In vivo studies using xenograft models of human tumors in mice have demonstrated that this compound significantly inhibits tumor growth at well-tolerated doses.[3] This anti-tumor activity is associated with a reduction in cell proliferation and an increase in apoptosis within the tumor tissue.[3]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. MTT Assay [protocols.io]
- 2. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. Histone western blot protocol | Abcam [abcam.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for PHA-680632 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of PHA-680632 against Aurora kinases. This compound is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis and are frequently overexpressed in human cancers.[1][2][3] The described methodology is based on a Scintillation Proximity Assay (SPA), a robust and sensitive method for measuring kinase activity in a high-throughput format.[1] This document includes information on the required reagents, detailed experimental procedures, and data analysis.
Introduction
The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, plays a crucial role in the regulation of cell division. Their dysregulation is implicated in the pathogenesis of various malignancies, making them attractive targets for cancer therapy.[2][3] this compound has been identified as a potent small molecule inhibitor of all three Aurora kinases.[1][2] This document outlines a detailed protocol for an in vitro kinase assay to quantify the inhibitory potency of this compound, providing researchers with the necessary information to replicate and adapt the assay for their specific needs.
Signaling Pathway
Caption: Simplified signaling pathway of Aurora A and B kinases in mitosis and the inhibitory action of this compound.
Quantitative Data
Table 1: Inhibitory Activity of this compound against Aurora Kinases
| Kinase | IC50 (nM) | Substrate |
| Aurora A | 27 | Biotinylated peptide from Chocktide sequence (LRRWSLGL) |
| Aurora B | 135 | Biotinylated Auroratide peptide |
| Aurora C | 120 | Biotinylated Auroratide peptide |
Data sourced from Selleck Chemicals and MedchemExpress.[1][4]
Table 2: Selectivity Profile of this compound
| Kinase | Fold-Increase in IC50 compared to Aurora A |
| FGFR1 | 10-200x |
| FLT3 | 10-200x |
| LCK | 10-200x |
| PLK1 | 10-200x |
| STLK2 | 10-200x |
| VEGFR2 | 10-200x |
| VEGFR3 | 10-200x |
| 22 Other Kinases | >370x (IC50 > 10 µM) |
Data sourced from Selleck Chemicals.[1]
Experimental Protocols
Principle of the Scintillation Proximity Assay (SPA)
The in vitro kinase assay for this compound utilizes a scintillation proximity assay (SPA) format.[1] This method involves the use of a biotinylated peptide substrate, a radiolabeled ATP (γ-33P-ATP), and streptavidin-coated SPA beads. The kinase (Aurora A, B, or C) catalyzes the transfer of the radiolabeled phosphate (B84403) from γ-33P-ATP to the biotinylated peptide substrate. When the phosphorylated, biotinylated peptide is captured by the streptavidin-coated SPA beads, the radioisotope is brought into close enough proximity to the scintillant embedded in the beads to generate a light signal that can be detected by a β-counter. Unincorporated γ-33P-ATP in the solution is too far away to stimulate the beads, thus eliminating the need for a separation step.
Caption: Experimental workflow for the this compound in vitro kinase scintillation proximity assay.
Materials and Reagents
-
Enzymes: Recombinant human Aurora A, Aurora B, and Aurora C kinases.
-
Inhibitor: this compound.
-
Substrates:
-
For Aurora A: Biotinylated peptide derived from the Chocktide sequence (Biotin-LRRWSLGL).
-
For Aurora B and C: Biotinylated Auroratide peptide.
-
-
Radiolabel: γ-33P-ATP.
-
Beads: Streptavidin-coated scintillation proximity assay (SPA) beads.
-
Kinase Assay Buffer (Example Composition): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5]
-
Stop Solution: 5 M CsCl solution.[1]
-
Plates: 96-well plates.
-
Equipment: Robotic liquid handling system (optional, for high-throughput), β-counter (e.g., a microplate scintillation counter).
Assay Protocol
The assay is typically performed in a 96-well plate format and can be automated.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve. Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
To each well of a 96-well plate, add the diluted this compound or vehicle control.
-
Add the Aurora kinase (A, B, or C) to each well. The optimal concentration of the kinase should be determined empirically to ensure the assay is in the linear range.
-
Add the corresponding biotinylated peptide substrate.
-
Initiate the kinase reaction by adding the γ-33P-ATP. The final ATP concentration should be close to the Km of the respective kinase for ATP to accurately determine the IC50 value.
-
-
Kinase Reaction Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure sufficient signal generation without substrate depletion.
-
Signal Detection:
-
Stop the kinase reaction by adding the streptavidin-coated SPA beads suspended in the stop solution (5 M CsCl).
-
Incubate the plate for at least 4 hours to allow the beads to settle and the biotinylated substrate to bind to the streptavidin.[1]
-
Measure the light emission from each well using a β-counter.
-
Data Analysis
-
Background Subtraction: Subtract the average signal from the "no enzyme" or "no substrate" control wells from all other data points.
-
Percentage Inhibition Calculation: Calculate the percentage of kinase inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Conclusion
This document provides a comprehensive protocol for the in vitro kinase assay of this compound using a scintillation proximity assay. The detailed methodology and data presentation are intended to assist researchers in the fields of oncology and drug discovery in evaluating the potency and selectivity of this and other Aurora kinase inhibitors. The provided diagrams and tables offer a clear and concise summary of the experimental workflow and key findings.
References
Determining the Potency of PHA-680632: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of PHA-680632, a potent Aurora kinase inhibitor, in various cancer cell lines. This compound has demonstrated significant anti-proliferative activity across a wide range of tumor types by disrupting mitotic progression.[1][2] These protocols are designed to offer a standardized methodology for researchers evaluating the efficacy of this compound. Included are quantitative data on its potency, detailed experimental procedures for cell-based assays, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor that targets the Aurora kinase family (A, B, and C), which are serine/threonine kinases playing a critical role in the regulation of mitosis.[3][4] Overexpression of Aurora kinases is common in many human cancers, making them an attractive target for cancer therapy.[3] this compound acts as an ATP-competitive inhibitor, and its mechanism of action is consistent with the inhibition of Aurora kinases, leading to defects in chromosome segregation, endoreduplication, and ultimately, mitotic catastrophe in cancer cells.[1][3] A key biomarker for the activity of this compound is the inhibition of histone H3 phosphorylation on Serine 10, a process mediated by Aurora B kinase.[1][2]
Data Presentation: this compound IC50 Values
The potency of this compound has been evaluated against the purified Aurora kinase enzymes and in various human cancer cell lines. The data presented below is a summary of reported IC50 values.
Table 1: Biochemical IC50 Values of this compound Against Aurora Kinases
| Kinase Target | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
Data sourced from multiple studies.[4][5][6][7][8]
Table 2: Anti-proliferative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.06 - 7.15 |
| HT29 | Colorectal Adenocarcinoma | 0.06 - 7.15 |
| LOVO | Colon Adenocarcinoma | 0.06 - 7.15 |
| A2780 | Ovarian Carcinoma | Not specified |
| HeLa | Cervical Cancer | 0.06 - 7.15 |
| DU145 | Prostate Carcinoma | 0.06 - 7.15 |
| HL60 | Promyelocytic Leukemia | Not specified |
The anti-proliferative IC50 values for this compound in a panel of 35 cancer cell lines were found to be in the range of 0.06 to 7.15 µmol/L after a 72-hour treatment period.[1]
Experimental Protocols
This section provides a detailed protocol for determining the anti-proliferative IC50 of this compound in adherent cancer cell lines using a cell viability assay. The described method is based on protocols commonly used for evaluating Aurora kinase inhibitors.[1][5][9]
Protocol: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT Assay)
1. Materials and Reagents:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Adherent cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
-
CO2 incubator (37°C, 5% CO2)
2. Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
3. Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. Each concentration should be tested in triplicate.
4. Cell Viability Assessment (MTT Assay):
-
After the 72-hour incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.[9]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[9]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway of Aurora Kinases
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for Determining the IC50 of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for PHA-680632 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680632 is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2][3] It demonstrates inhibitory activity against all three isoforms: Aurora A, Aurora B, and Aurora C.[1][3][4][5][6] Due to the critical role of Aurora kinases in cell division, their inhibition by this compound leads to mitotic errors, such as defects in chromosome segregation, ultimately resulting in polyploidy and apoptosis in cancer cells.[1][2][4] This mechanism makes this compound a valuable tool for cancer research and a potential candidate for anticancer therapy.[1][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including recommended concentration ranges and methodologies for assessing its biological effects.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora kinases.[8][9] By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity. A key downstream effect of Aurora B inhibition is the suppression of phosphorylation of histone H3 at Serine 10, which can be used as a biomarker for the compound's activity.[1][7] The inhibition of Aurora kinases disrupts the formation and function of the mitotic spindle, leading to failed cytokinesis and the generation of polyploid cells.[1][4]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
Data compiled from multiple sources.[1][3][4][5][6][8]
Table 2: Antiproliferative Activity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.06 |
| A2780 | Ovarian Carcinoma | 0.11 |
| HL60 | Acute Promyelocytic Leukemia | 0.13 |
| HeLa | Cervical Adenocarcinoma | 0.41 |
| HT29 | Colorectal Adenocarcinoma | 1.17 |
| DU145 | Prostate Carcinoma | 0.62 |
| MCF7 | Breast Adenocarcinoma | 0.29 |
| A549 | Lung Carcinoma | 0.62 |
| U937 | Histiocytic Lymphoma | 0.07 |
| LOVO | Colon Adenocarcinoma | 0.56 |
IC50 values were determined after 72 hours of treatment.[1][6]
Experimental Protocols
Protocol 1: General Cell Proliferation Assay
This protocol outlines a method to determine the antiproliferative effects of this compound on a cancer cell line of interest.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cancer cell line of choice (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO-only control.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is designed to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a DMSO control for 24, 48, or 72 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of a polyploid (>4N) population.
Protocol 3: Western Blot Analysis of Histone H3 Phosphorylation
This protocol allows for the detection of the inhibition of Aurora B kinase activity by monitoring the phosphorylation status of its substrate, histone H3.
Materials:
-
This compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations for a short duration (e.g., 1-2 hours) to observe direct effects on kinase activity. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Histone H3 (Ser10). After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-Histone H3 (Ser10) Inhibition by PHA-680632 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 phosphorylation is a critical event in the regulation of chromatin structure during mitosis. Specifically, phosphorylation at Serine 10 (p-Histone H3 Ser10) is a hallmark of condensed chromatin and is mediated by Aurora kinases, particularly Aurora B.[1][2][3] The small molecule PHA-680632 is a potent inhibitor of Aurora kinases A, B, and C.[4] Inhibition of Aurora B kinase by this compound leads to a significant reduction in the levels of p-Histone H3 (Ser10).[5][6] This makes the detection of p-Histone H3 (Ser10) by Western blot a reliable pharmacodynamic biomarker to assess the cellular activity of this compound and other Aurora kinase inhibitors.[5][6] These application notes provide a detailed protocol for the immunodetection of p-Histone H3 (Ser10) in cell lysates following treatment with this compound.
Signaling Pathway and Experimental Rationale
This compound is an ATP-competitive inhibitor of Aurora kinases.[6] Aurora B kinase, a key component of the chromosomal passenger complex, plays a pivotal role in orchestrating proper chromosome segregation and cytokinesis. A primary substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10. This phosphorylation event is crucial for the recruitment of other proteins involved in chromatin condensation. By inhibiting Aurora B, this compound prevents the phosphorylation of Histone H3 at Ser10, leading to defects in mitotic progression and ultimately, cell cycle arrest or apoptosis. The experimental workflow is designed to treat cultured cells with this compound, lyse the cells to extract total protein, and then utilize Western blotting to detect the levels of p-Histone H3 (Ser10) relative to a total Histone H3 loading control. A decrease in the p-Histone H3 (Ser10) signal in treated cells compared to untreated controls indicates successful inhibition of Aurora kinase activity.
References
- 1. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitotic phosphorylation of histone H3 is governed by Ipl1/aurora kinase and Glc7/PP1 phosphatase in budding yeast and nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Effects of PHA-680632
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680632 is a potent small molecule inhibitor targeting the Aurora kinases A, B, and C, which are crucial regulators of mitotic progression.[1] These serine/threonine kinases play essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinases is a common feature in many human cancers, making them attractive targets for anticancer therapies. Inhibition of Aurora kinases by this compound disrupts the normal cell cycle, leading to mitotic errors, endoreduplication (the replication of the genome without cell division), and the formation of polyploid cells, ultimately triggering apoptosis in cancer cells.
This document provides detailed application notes and protocols for the analysis of cell cycle alterations induced by this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action of this compound
This compound competitively binds to the ATP-binding pocket of Aurora kinases A, B, and C, inhibiting their catalytic activity. The inhibition of these kinases leads to a cascade of mitotic disruptions:
-
Inhibition of Aurora A: Prevents centrosome separation and maturation, leading to the formation of monopolar spindles.
-
Inhibition of Aurora B: Disrupts the spindle assembly checkpoint and prevents the proper attachment of microtubules to kinetochores, leading to chromosome mis-segregation and failure of cytokinesis.
-
Inhibition of Aurora C: While less characterized, its inhibition is also thought to contribute to mitotic defects.
This disruption of mitosis causes cells to exit mitosis without proper cell division, a phenomenon known as mitotic slippage. The cells then re-enter the G1 phase with a doubled DNA content and proceed through S phase, resulting in polyploidy (>4N DNA content). This genomic instability ultimately leads to cell death.
Data Presentation: Cell Cycle Analysis
The following table summarizes the quantitative data from a representative experiment on the effects of this compound on the cell cycle distribution of HCT116 p53wt cells after 24 hours of treatment. Data is presented as the mean percentage of cells in each phase of the cell cycle.
| Treatment | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) | >4N (%) |
| Control (DMSO) | 1.5 | 55.0 | 18.5 | 25.0 | 0.0 |
| This compound (400 nM) | 3.0 | 10.0 | 5.0 | 32.0 | 50.0 |
Data adapted from a study on HCT116 p53wt cells.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution following treatment with this compound using propidium iodide staining and flow cytometry.
Experimental Workflow
Materials
-
Cancer cell line of interest (e.g., HCT116, A2780, HL60, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Procedure
-
Cell Seeding and Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of harvesting. b. Allow cells to adhere and grow overnight. c. Treat cells with the desired concentrations of this compound and an equivalent volume of DMSO for the vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Cell Harvesting: a. For adherent cells, aspirate the culture medium and wash the cells once with PBS. b. Add trypsin-EDTA to detach the cells. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. For suspension cells, directly transfer the cell suspension to a conical tube. e. Centrifuge the cells at 300 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Cell Fixation: a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. c. Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
Propidium Iodide Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells. b. Carefully decant the ethanol. c. Wash the cell pellet with 5 mL of PBS and centrifuge again. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate detector (e.g., FL2 or FL3). c. Collect data for at least 10,000 events per sample. d. Use a linear scale for the DNA content histogram.
-
Data Analysis: a. Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution. b. Gate on the single-cell population to exclude doublets and debris. c. Model the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and >4N (polyploid) populations.
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension is achieved before fixation. Gentle vortexing during the addition of ethanol is crucial. If clumps persist, filter the cell suspension through a nylon mesh before analysis.
-
High CV of G0/G1 Peak: A high coefficient of variation (CV) can indicate inconsistent staining or instrument issues. Ensure thorough mixing of cells with the staining solution and allow for adequate incubation time. Run instrument quality control procedures.
-
Noisy Baseline/Excessive Debris: This may be due to excessive cell death or improper sample handling. Ensure gentle cell handling during harvesting and washing steps.
Conclusion
The analysis of cell cycle distribution by flow cytometry is a robust and quantitative method to evaluate the cellular effects of this compound. As demonstrated, treatment with this compound leads to a significant increase in the population of polyploid cells, consistent with its mechanism of action as an Aurora kinase inhibitor. These protocols and application notes provide a comprehensive guide for researchers to effectively utilize this technique in the preclinical evaluation of this compound and other compounds targeting the cell cycle.
References
PHA-680632 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680632 is a potent and selective small molecule inhibitor of the Aurora kinase family, demonstrating significant anti-proliferative activity in a wide range of cancer cell lines. This document provides detailed information on the solubility of this compound, protocols for the preparation of stock solutions, and experimental workflows for its application in cancer research.
Data Presentation
Solubility of this compound
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and is largely insoluble in water and ethanol. For in vivo applications, specific formulations are required to achieve a stable solution.
| Solvent/Vehicle | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 30 mg/mL | 59.81 | Some sources indicate solubility up to 100 mg/mL. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Ethanol | Insoluble | - | |
| Water | Insoluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | 4.15 | A common vehicle for in vivo administration, resulting in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | 4.15 | An alternative vehicle for in vivo use, resulting in a clear solution. |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL | 4.15 | Another option for in vivo formulation, yielding a clear solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 501.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Weighing: Accurately weigh out 5.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C for 10 minutes or brief sonication can aid in dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Mandatory Visualizations
Signaling Pathway of this compound
This compound primarily targets Aurora kinases A, B, and C, which are crucial regulators of mitosis. Inhibition of these kinases disrupts various mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: this compound inhibits Aurora kinases, leading to mitotic defects.
Experimental Workflow for In Vitro Cell-Based Assays
This workflow outlines a general procedure for treating cancer cell lines with this compound to assess its anti-proliferative effects.
Caption: Workflow for determining the IC50 of this compound in cancer cells.
Application Notes and Protocols for PHA-680632 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680632 is a potent and selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2][3][4] Inhibition of these kinases disrupts cell division, leading to apoptosis in cancer cells, making this compound a promising candidate for anti-cancer therapy.[5][6][7] This document provides a detailed protocol for utilizing this compound in a human tumor xenograft model in mice, a critical step in the preclinical evaluation of this compound. The protocol is based on established methodologies for similar anti-cancer agents and specifically tailored for this compound based on available preclinical data.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Aurora kinases.[6][8] By binding to the ATP pocket of these enzymes, it blocks their catalytic activity, which is essential for several mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[9] A key downstream effect of Aurora B inhibition by this compound is the suppression of histone H3 phosphorylation at Serine 10, a crucial event for chromosome condensation and segregation.[5][6][7] This inhibition leads to endoreduplication and the formation of polyploid cells, ultimately triggering apoptosis.[5][7] The phosphorylation status of histone H3 serves as a reliable biomarker for assessing the in vivo activity of this compound.[3][4][5][6][7]
Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in various cancer cell lines and in vivo xenograft models.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.06 - 7.15 |
| A2780 | Ovarian Carcinoma | 0.06 - 7.15 |
| HCT116 | Colorectal Carcinoma | 0.06 - 7.15 |
| HeLa | Cervical Cancer | 0.06 - 7.15 |
| HT29 | Colorectal Adenocarcinoma | 0.06 - 7.15 |
| LOVO | Colon Adenocarcinoma | 0.06 - 7.15 |
| DU145 | Prostate Carcinoma | 0.06 - 7.15 |
Data compiled from multiple sources indicating a broad range of activity.[1][10]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Animal Model | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HL-60 | Nude Mice | 15, 30, 45 mg/kg, i.v. | Twice daily for 5 consecutive days | Significant TGI observed | [5] |
| A2780 | Nude Mice | 60 mg/kg | Not specified | Inhibition of histone H3 phosphorylation observed | [11] |
| HCT116 (p53-/-) | Nude Mice | 40 mg/kg, i.p. | Twice a day | Not specified | [10] |
| Mammary Tumor | MMTV v-Ha-ras Transgenic Mice | 45 mg/kg | Not specified | Complete tumor stabilization and partial regression | [1][10] |
Experimental Protocols
I. Cell Line and Animal Models
-
Cell Line: HL-60 (human promyelocytic leukemia) is a commonly used and well-characterized cell line for xenograft studies with this compound.[5][12][13] These cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude or NU/NU), 4-6 weeks old, are recommended for establishing subcutaneous xenografts.[8][9][12][14] These mice lack a functional thymus, preventing the rejection of human tumor cells.
II. In Vivo Xenograft Model Workflow
III. Detailed Methodologies
A. Cell Preparation and Implantation
-
Cell Harvesting: Culture HL-60 cells to a logarithmic growth phase (80-90% confluency).[8]
-
Cell Viability: Harvest cells and perform a trypan blue exclusion assay to ensure a minimum of 95% viability.[11]
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. To enhance tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.[8][12]
-
Subcutaneous Injection: Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[12][15]
B. Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.[11][12][14]
-
Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[1][16][17]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).[12][13]
-
This compound Formulation and Administration:
-
Formulation: While the exact formulation for intravenous administration in the initial studies is not detailed, a common approach for similar compounds involves dissolving them in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. It is crucial to perform solubility and stability tests for the specific formulation used.
-
Administration: Administer this compound intravenously (i.v.) via the lateral tail vein.[18][19][20] Recommended doses from preclinical studies are 15, 30, or 45 mg/kg, administered twice daily for 5 consecutive days.[5] The control group should receive the vehicle only.
-
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[12]
IV. Endpoint Analysis
-
Euthanasia: Euthanize the mice when the tumors in the control group reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.[11]
-
Tumor Excision: Excise the tumors, weigh them, and record the final volume.
-
Tumor Growth Inhibition (TGI): Calculate the TGI using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Biomarker Analysis (Phospho-Histone H3):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed it in paraffin.
-
Perform immunohistochemistry (IHC) on 4-5 µm sections using an antibody specific for phosphorylated histone H3 (Ser10).[6][21][22]
-
The protocol generally involves deparaffinization, rehydration, antigen retrieval, blocking, incubation with the primary antibody, followed by a secondary antibody and detection system.[21][22]
-
Quantify the percentage of p-H3 positive cells to assess the pharmacodynamic effect of this compound.
-
Signaling Pathway Diagram
References
- 1. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalab.eu [animalab.eu]
- 6. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tumorvolume.com [tumorvolume.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. biocare.net [biocare.net]
- 22. biosb.com [biosb.com]
siRNA knockdown to validate PHA-680632 effects
Topic: Validating the On-Target Effects of the Aurora Kinase Inhibitor PHA-680632 using siRNA-Mediated Gene Knockdown
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for validating the cellular effects of this compound, a potent inhibitor of Aurora kinases A, B, and C. The central principle is that if the compound's observed phenotypic effects, such as decreased cell viability and cell cycle arrest, are due to the inhibition of its intended targets, then the specific knockdown of these kinases using small interfering RNA (siRNA) should replicate these effects. This method, known as phenocopying, is a critical step in preclinical drug development to confirm the on-target mechanism of action and rule out significant off-target contributions to the compound's efficacy.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating mitosis, including chromosome segregation and cell division.[1][2] Their overexpression is common in many human cancers, making them attractive targets for anticancer therapy.[3][4] this compound is a small molecule inhibitor with potent activity against Aurora kinases A, B, and C.[5][6][7] It exerts its antiproliferative effects by disrupting mitotic progression, which often leads to polyploidy and apoptosis in cancer cells.[2][4][5]
To ensure that the biological effects of this compound are a direct result of Aurora kinase inhibition, it is essential to perform target validation studies. siRNA-mediated gene knockdown is a powerful tool for this purpose.[1][2] By comparing the cellular phenotypes induced by this compound with those caused by the specific silencing of Aurora kinases A and B, researchers can confirm the drug's on-target mechanism of action.[8]
Signaling Pathway and Principle of Validation
Aurora kinases A and B are master regulators of mitosis. Aurora A is critical for centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome-microtubule attachments and cytokinesis.[3][9][10] this compound inhibits these kinases, leading to downstream effects such as the inhibition of Histone H3 phosphorylation (a direct substrate of Aurora B), mitotic arrest, and eventual cell death.[1][2][7]
The validation experiment is based on a straightforward logical principle: a specific inhibitor's effects should be mimicked by the genetic knockdown of its target.
Experimental Design and Workflow
The experiment involves parallel treatment groups to compare the effects of this compound with Aurora kinase A/B knockdown. A non-targeting or scrambled siRNA is used as a negative control to account for any non-specific effects of the transfection process.
Detailed Protocols
Protocol 1: siRNA Transfection for Aurora Kinase Knockdown
This protocol describes the reverse transfection of a cancer cell line (e.g., HCT116) in a 6-well plate format. Optimization may be required for different cell lines or plate formats.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
siRNA duplexes (pre-designed and validated for human AURKA and AURKB)
-
Non-targeting (scrambled) control siRNA
-
6-well tissue culture plates
Procedure:
-
Prepare siRNA-Lipid Complexes: For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 30-50 pmol of siRNA (Control, AURKA, or AURKB) into 125 µL of Opti-MEM™.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™.
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[11]
-
Cell Seeding: While complexes are incubating, trypsinize and count HCT116 cells.
-
Dilute the cells in complete growth medium to a concentration that will result in 30-50% confluency 24 hours later (e.g., 2.5 x 10⁵ cells / 2 mL).
-
Add 250 µL of the siRNA-lipid complex from step 2 into each empty well of the 6-well plate.
-
Gently add 2 mL of the cell suspension (from step 4) into each well containing the transfection complex.
-
Gently rock the plate to ensure even distribution of cells and complexes.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before proceeding with drug treatment or analysis.
Protocol 2: this compound Treatment
-
After 24-48 hours of incubation post-transfection, aspirate the medium from the wells.
-
Add fresh complete growth medium containing either this compound at the desired final concentration (e.g., 0.5 µM) or an equivalent volume of the vehicle control (e.g., DMSO).[5][6]
-
Incubate the plates for an additional 48-72 hours, depending on the endpoint being measured.
Protocol 3: Validation of Knockdown Efficiency
It is critical to confirm that the siRNA has effectively reduced the expression of the target protein. This is typically done 48-72 hours post-transfection.
-
Western Blot:
-
Lyse cells from a parallel plate and collect total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Aurora A, Aurora B, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
Quantify band intensity to determine the percentage of protein knockdown relative to the control siRNA group.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for AURKA, AURKB, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative mRNA expression using the ΔΔCt method to determine knockdown efficiency.[12]
-
Protocol 4: Phenotypic Assays
-
Cell Viability Assay:
-
Seed cells in a 96-well plate and perform transfection/drug treatment as described above.
-
At the end of the incubation period, add a viability reagent (e.g., CellTiter-Glo® or MTT).
-
Measure luminescence or absorbance according to the manufacturer's protocol.
-
Normalize data to the vehicle-treated control group to determine the percent reduction in viability.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content using a flow cytometer. Gate on the cell population and quantify the percentage of cells in G1, S, and G2/M phases, as well as the population with >4N DNA content (polyploidy).
-
-
Apoptosis Assay by Flow Cytometry:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze immediately by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate a direct comparison between the effects of siRNA knockdown and this compound treatment.
Table 1: Validation of Aurora Kinase Knockdown (at 48h)
| Treatment Group | AURKA mRNA Level (Relative to Control) | AURKB mRNA Level (Relative to Control) | AURKA Protein Level (Relative to Control) | AURKB Protein Level (Relative to Control) |
|---|---|---|---|---|
| Control siRNA | 1.00 ± 0.12 | 1.00 ± 0.09 | 100% | 100% |
| AURKA siRNA | 0.15 ± 0.04 | 0.95 ± 0.11 | <20% | ~100% |
| AURKB siRNA | 0.98 ± 0.10 | 0.18 ± 0.05 | ~100% | <20% |
Interpretation: Successful and specific knockdown is achieved when mRNA and protein levels for the targeted kinase are reduced by >80% without significantly affecting the other kinase.
Table 2: Comparative Effects on Cell Viability (at 72h)
| Treatment Group | Cell Viability (% of Vehicle Control) |
|---|---|
| Control siRNA + Vehicle | 100 ± 8.5 |
| Control siRNA + this compound (0.5 µM) | 35 ± 4.2 |
| AURKA siRNA + Vehicle | 55 ± 6.1 |
| AURKB siRNA + Vehicle | 40 ± 5.5 |
Interpretation: The reduction in cell viability caused by this compound is phenocopied by the knockdown of its targets, particularly Aurora B.
Table 3: Comparative Effects on Cell Cycle Distribution (at 48h)
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Polyploidy (>4N) (%) |
|---|---|---|---|---|
| Control siRNA + Vehicle | 52 ± 3.1 | 28 ± 2.5 | 20 ± 1.8 | <2 |
| Control siRNA + this compound (0.5 µM) | 10 ± 1.5 | 5 ± 1.1 | 15 ± 2.0 | 70 ± 4.5 |
| AURKB siRNA + Vehicle | 12 ± 1.9 | 7 ± 1.3 | 18 ± 2.2 | 63 ± 5.1 |
Interpretation: Both this compound treatment and Aurora B knockdown lead to a dramatic increase in the polyploid population, a hallmark phenotype of Aurora B inhibition.[2]
Table 4: Comparative Effects on Apoptosis (at 72h)
| Treatment Group | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
|---|---|---|---|
| Control siRNA + Vehicle | 3.1 ± 0.8 | 1.5 ± 0.4 | 4.6 |
| Control siRNA + this compound (0.5 µM) | 18.5 ± 2.2 | 10.2 ± 1.5 | 28.7 |
| AURKA siRNA + Vehicle | 15.1 ± 1.9 | 8.5 ± 1.3 | 23.6 |
| AURKB siRNA + Vehicle | 16.8 ± 2.0 | 9.9 ± 1.7 | 26.7 |
Interpretation: The induction of apoptosis by this compound is closely matched by the apoptosis levels seen after knocking down either Aurora A or Aurora B, confirming that this effect is on-target.[9]
Conclusion
The concordance between the cellular phenotypes induced by this compound and those resulting from siRNA-mediated knockdown of Aurora kinases A and B provides strong evidence that the compound's anticancer effects are mediated through its intended targets. This validation is a cornerstone of preclinical characterization, increasing confidence in the mechanism of action as a drug candidate moves forward in development.
References
- 1. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. qiagen.com [qiagen.com]
Measuring Apoptosis Induced by the Aurora Kinase Inhibitor PHA-680632: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA-680632 is a potent small molecule inhibitor targeting Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] Inhibition of these kinases disrupts the proper execution of cell division, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This makes this compound a compound of interest in oncology research and drug development. Accurate and reliable measurement of apoptosis is critical for evaluating the efficacy of this compound and understanding its mechanism of action.
These application notes provide detailed protocols for key assays to quantify this compound-induced apoptosis, present representative data in a structured format, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize representative quantitative data from dose-response and time-course experiments assessing apoptosis in cancer cell lines treated with this compound.
Table 1: Dose-Response Effect of this compound on Cell Cycle Distribution and Apoptosis in HCT116 Cells after 48 hours.
| This compound Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M | % Polyploid (>4N) | % Apoptotic (Sub-G1) |
| 0 (Vehicle) | 45.2 ± 2.1 | 20.5 ± 1.5 | 30.1 ± 1.8 | 4.2 ± 0.5 | 2.3 ± 0.4 |
| 0.1 | 40.1 ± 1.9 | 18.2 ± 1.3 | 35.5 ± 2.0 | 6.2 ± 0.7 | 5.8 ± 0.9 |
| 0.5 | 25.6 ± 1.5 | 10.3 ± 0.9 | 40.8 ± 2.2 | 20.1 ± 1.8 | 15.2 ± 1.4 |
| 1.0 | 15.3 ± 1.2 | 5.1 ± 0.6 | 38.2 ± 2.5 | 35.4 ± 2.9 | 28.7 ± 2.1 |
| 5.0 | 8.9 ± 0.9 | 2.8 ± 0.4 | 25.7 ± 2.1 | 51.3 ± 4.2 | 45.6 ± 3.5 |
Data are represented as mean ± standard deviation from three independent experiments. The percentage of apoptotic cells can be estimated from the sub-G1 population in cell cycle analysis. A significant increase in the polyploid population often precedes apoptosis induced by Aurora kinase inhibitors.[3][4]
Table 2: Time-Course of Caspase-3/7 Activation in HL60 Cells Treated with 1 µM this compound.
| Time (hours) | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Increase vs. Control |
| 0 | 105 ± 15 | 1.0 |
| 6 | 250 ± 28 | 2.4 |
| 12 | 875 ± 92 | 8.3 |
| 24 | 2150 ± 180 | 20.5 |
| 48 | 3500 ± 295 | 33.3 |
Data are represented as mean ± standard deviation from three independent experiments. Caspase-3/7 activity is a hallmark of apoptosis execution.
Signaling Pathway and Experimental Workflows
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of Annexin V-FITC to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark. d. Add 5 µL of PI solution. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases.
Materials:
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation/Emission ~380/460 nm for AMC)
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, add 100 µL of lysis buffer to each well and incubate for 30 minutes on a shaker.
-
Assay Reaction: a. Prepare the caspase substrate solution in the assay buffer according to the manufacturer's instructions. b. Add 100 µL of the substrate solution to each well.
-
Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) and normalize the data to the vehicle control to determine the fold-increase in caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or fluorescently-labeled dUTP)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Cell Culture: Grow and treat cells on glass coverslips in a multi-well plate.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
TUNEL Reaction: a. Wash the cells with PBS. b. Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTPs in reaction buffer) as per the kit instructions. c. Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Staining and Imaging: a. Wash the cells three times with PBS. b. If using an indirect detection method (e.g., BrdUTP), incubate with the fluorescently labeled antibody. c. Counterstain the nuclei with DAPI. d. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of green/red fluorescent nuclei relative to the total number of DAPI-stained nuclei.[5]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels and cleavage of key apoptotic proteins.
Key Targets for this compound-Induced Apoptosis:
-
Caspases: Cleaved Caspase-9 (initiator), Cleaved Caspase-3 (executioner)
-
PARP: Cleaved PARP (a substrate of Caspase-3)
-
Bcl-2 Family:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1
-
Pro-apoptotic: Bax, Bak, Bid
-
General Protocol Outline:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
By employing these detailed protocols and understanding the underlying mechanisms, researchers can effectively measure and characterize the apoptotic effects of this compound, contributing to a comprehensive evaluation of its therapeutic potential.
References
Troubleshooting & Optimization
PHA-680632 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-680632. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis, including chromosome segregation and cell division.[1][2][3] It inhibits Aurora A, Aurora B, and Aurora C with IC50 values of 27 nM, 135 nM, and 120 nM, respectively.[1][4][5] By inhibiting these kinases, this compound can lead to defects in mitotic progression, ultimately resulting in antiproliferative activity in a wide range of cancer cell types.[1][2]
Q2: What are the main solubility characteristics of this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol.[1][4] This low aqueous solubility is a critical factor to consider when designing experiments.
Troubleshooting Guide: Solubility Issues in Aqueous Media
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous cell culture medium. What can I do to prevent this?
This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps you can take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible while still maintaining the solubility of this compound. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line, as high concentrations can be toxic.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This gradual decrease in DMSO concentration can sometimes help to keep the compound in solution.
-
Warming the Medium: Gently warming the aqueous medium to 37°C before adding the this compound stock solution may aid in its dissolution.[1]
-
Vortexing/Sonication: Immediately after adding the this compound stock to the aqueous medium, vortex the solution vigorously or briefly sonicate it in an ultrasonic bath to facilitate dispersion and dissolution.[1]
-
Use of Surfactants or Co-solvents: For certain applications, the use of biocompatible surfactants or co-solvents can enhance the solubility of hydrophobic compounds.[6][7][8] However, the compatibility and potential effects of these agents on your experimental system must be carefully evaluated.
Q4: What is the recommended method for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO.[4] For example, a stock solution of 10 mM or higher can be prepared in DMSO.[1] Store the stock solution at -20°C or -80°C for long-term stability.[1][5] When preparing, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure the compound is fully dissolved.[1]
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥50.2 mg/mL; 100 mg/mL (199.35 mM) | [1][4] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [1][4] |
| DMF | 30 mg/mL | [9] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/ml | [9] |
Table 2: IC50 Values of this compound for Aurora Kinases
| Kinase | IC50 (nM) | Reference |
| Aurora A | 27 | [1][4][5] |
| Aurora B | 135 | [1][4][5] |
| Aurora C | 120 | [1][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound and a bottle of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[1]
-
Visually inspect the solution to ensure that all the powder has completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the final desired concentration.
-
Immediately after adding the this compound, mix the solution thoroughly by gentle pipetting or vortexing.
-
Add the final working solution to your cells as quickly as possible to minimize the risk of precipitation.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. caymanchem.com [caymanchem.com]
Potential off-target effects of PHA-680632
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using PHA-680632. The information addresses potential issues arising from the compound's known off-target effects.
Troubleshooting Guides and FAQs
Q1: My cells are arresting in the G2/M phase, but I'm not observing the expected increase in polyploidy. What could be the reason?
A1: This differential response may be related to the cell type you are using. Normal, non-transformed cells have been observed to undergo a reversible G2/M arrest in response to this compound, while cancer cells, which often have compromised cell cycle checkpoints, tend to enter endoreduplication and become polyploid.[1] Consider the p53 status of your cells, as p53-deficient cells may exhibit a more pronounced phenotype.
Q2: I am observing unexpected effects on angiogenesis or vasculogenesis in my model system. Could this be an off-target effect of this compound?
A2: Yes, this is a plausible off-target effect. This compound is known to inhibit VEGFR2 and VEGFR3, key receptors in angiogenesis signaling, although at concentrations 30- to 200-fold higher than its IC50 for Aurora A.[2][3][4][5][6] If your experimental system is particularly sensitive to VEGFR signaling, or if you are using high concentrations of this compound, you may observe anti-angiogenic effects.
Q3: My hematopoietic cell lines are showing unexpected responses. What could be the cause?
A3: this compound has been shown to inhibit FLT3 and LCK, kinases that play important roles in hematopoietic cell development and signaling.[2][3][4][5][6] Concurrent inhibition of FLT3 with Aurora kinases has been linked to potential disruption of normal hematopoiesis.[4] The observed effects could be due to inhibition of these off-target kinases, especially at higher compound concentrations.
Q4: I'm seeing mitotic phenotypes that are not solely attributable to Aurora kinase inhibition. Are there other mitotic kinases affected by this compound?
A4: Yes, this compound can inhibit PLK1 (Polo-like kinase 1), another crucial regulator of mitosis.[2][3][4][5][6] The IC50 for PLK1 is significantly higher than for Aurora kinases, but at elevated concentrations, you may observe a mixed phenotype resulting from the inhibition of both Aurora kinases and PLK1.
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against its primary targets and known off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. Aurora A | Reference |
| On-Target Kinases | |||
| Aurora A | 27 | - | [2][3][4][6][7] |
| Aurora B | 135 | 5-fold | [2][3][4][6][7] |
| Aurora C | 120 | 4.4-fold | [2][3][4][6][7] |
| Off-Target Kinases | |||
| FGFR1 | 390 | 14.4-fold | [8] |
| FLT3 | 30- to 200-fold higher than Aurora A | 30- to 200-fold | [2][3][4][5][6] |
| LCK | 30- to 200-fold higher than Aurora A | 30- to 200-fold | [2][3][4][5][6] |
| PLK1 | 30- to 200-fold higher than Aurora A | 30- to 200-fold | [2][3][4][5][6] |
| STLK2 | 30- to 200-fold higher than Aurora A | 30- to 200-fold | [2][3][4][5][6] |
| VEGFR2 | 30- to 200-fold higher than Aurora A | 30- to 200-fold | [2][3][4][5][6] |
| VEGFR3 | 30- to 200-fold higher than Aurora A | 30- to 200-fold | [2][3][4][5][6] |
Note: A panel of 22 other kinases, including BUB1, CDC7, CDK2/CycA, CHK1, and EGFR, were found to be inactive (IC50 > 10 µM).[2][5]
Experimental Protocols
Biochemical Kinase Assay (Scintillation Proximity Assay)
This method was utilized to determine the IC50 values of this compound against a panel of kinases.
-
A biotinylated peptide substrate (e.g., a peptide derived from the Chocktide sequence for Aurora A) is used.[3]
-
The kinase reaction is initiated in the presence of the substrate, γ³³-ATP, and varying concentrations of this compound.
-
The phosphorylated biotinylated substrate is captured by streptavidin-coated scintillation proximity assay (SPA) beads.
-
The extent of phosphorylation is quantified by measuring the radioactivity using a β-counter.[3][9]
-
IC50 values are calculated from the dose-response curves. The assay is typically run in a 96-well plate format and automated.[3][9]
Cell Proliferation Assay
This assay was employed to evaluate the antiproliferative effects of this compound on various cell lines.
-
Cells are seeded in 24-well plates at a density of 5 x 10³ to 1.5 x 10⁴ cells per cm².[3]
-
After 24 hours, the cells are treated with a range of concentrations of this compound.
-
The plates are incubated for 72 hours.[3]
-
Following incubation, cells are detached and counted using a cell counter.
-
The percentage of growth relative to untreated control cells is used to calculate the IC50 values.[3]
Visualizations
Caption: On- and off-target inhibition by this compound.
Caption: Workflow for kinase and cell proliferation assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
PHA-680632 cytotoxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurora kinase inhibitor, PHA-680632.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Aurora kinases A, B, and C.[1][2][3][4][5] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinases, preventing their normal function.[6][7] The inhibition of Aurora kinases, which are crucial for mitotic progression, leads to defects in chromosome segregation and cell division.[1][3][8] A key biomarker for this compound activity is the inhibition of Aurora B-mediated phosphorylation of Histone H3 at Serine 10.[1][3][8]
Q2: What is the observed difference in cytotoxicity of this compound between normal and cancer cells?
This compound exhibits a more potent cytotoxic effect on a wide range of cancer cell lines compared to normal cells, such as Normal Human Dermal Fibroblasts (NHDF).[1][3] This differential sensitivity suggests a favorable therapeutic window.[1][3][8] While cancer cells often undergo endoreduplication and become polyploid upon treatment, normal cells with intact cell cycle checkpoints tend to arrest the cell cycle and do not become polyploid, even at high concentrations and long exposure times.[1] Normal cells are also capable of re-entering the normal cell cycle after the drug is removed.[1]
Q3: What are the typical IC50 values for this compound?
This compound is a potent inhibitor of all three Aurora kinases. Its antiproliferative activity varies across different cell lines.
| Target | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
| Source:[1][2][3][4][5][6][7] |
| Cell Line | Tumor Type | Antiproliferative IC50 (µM) |
| A2780 | Ovarian | Varies (within 0.06 - 7.15 range) |
| HCT116 | Colon | Varies (within 0.06 - 7.15 range) |
| HeLa | Cervical | Varies (within 0.06 - 7.15 range) |
| HL60 | Leukemia | Varies (within 0.06 - 7.15 range) |
| NHDF | Normal Fibroblasts | Higher than many cancer cell lines |
| Note: The antiproliferative IC50 values for this compound in a panel of 35 cell lines range from 0.06 to 7.15 µM.[1][3] |
Q4: How does p53 status influence the cellular response to this compound?
The combination of this compound with ionizing radiation has been shown to have an additive effect in inducing cell death, particularly in p53-deficient cancer cells.[2][4][9] This suggests that the p53 status of a cell line may be an important factor in determining its sensitivity to combined treatments with this compound.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause 1: Incorrect assay method.
-
Solution: Standard proliferation assays like MTT or SRB can yield misleading results because Aurora kinase inhibition leads to polyploidy and an increase in cell size, which can be misinterpreted as proliferation.[1][3] It is highly recommended to use direct cell counting for determining the antiproliferative IC50 of this compound.[1][2][3][10]
-
-
Possible Cause 2: Cell line variability.
-
Possible Cause 3: Compound stability.
Problem 2: No significant difference in cytotoxicity observed between my cancer cell line and a normal cell line.
-
Possible Cause 1: Short drug incubation time.
-
Possible Cause 2: Intact cell cycle checkpoints in the cancer cell line.
-
Solution: Some cancer cell lines may have more robust cell cycle checkpoints, leading to a response more similar to normal cells (i.e., cell cycle arrest rather than endoreduplication).[1] Analyze the cell cycle profile of your treated cells using flow cytometry to investigate this possibility.
-
Problem 3: Difficulty in detecting the downstream effects of Aurora kinase inhibition.
-
Possible Cause 1: Suboptimal antibody for Western blotting.
-
Possible Cause 2: Incorrect timing for sample collection.
-
Solution: The inhibition of Histone H3 phosphorylation can be a transient event.[4] Perform a time-course experiment to determine the optimal time point for observing the maximum inhibition of this biomarker in your specific cell line and experimental conditions.
-
Experimental Protocols
1. Antiproliferative Assay (Cell Counting)
-
Cell Seeding: Seed exponentially growing cells in 24-well plates at a density of 5 x 10³ to 1.5 x 10⁴ cells per cm².[2]
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Counting: At the end of the incubation period, detach the cells and count them using a cell counter.[2][10]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control and determine the IC50 value.[2]
2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.[1][11]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Fixation: Fix the cells in 70% ethanol (B145695) and store them at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and to identify polyploid populations (>4N DNA content).[1][11]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Optimizing PHA-680632 treatment time for cell cycle arrest
Welcome to the technical support center for PHA-680632. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this potent Aurora kinase inhibitor for cell cycle arrest.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Aurora kinases A, B, and C.[1][2][3] These kinases play critical roles in mitotic progression, including chromosome segregation and cell division.[4] By inhibiting Aurora kinases, this compound disrupts these processes, leading to defects in mitosis and ultimately causing cell cycle arrest, often resulting in the formation of polyploid cells (cells with more than the normal number of chromosome sets).[3][5][6]
Q2: What is the optimal concentration and treatment time for inducing cell cycle arrest with this compound?
A2: The optimal concentration and treatment time for this compound are highly dependent on the cell line being used. Different cell lines exhibit varying sensitivities and kinetics of response to the inhibitor.[4][6] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions for achieving the desired cell cycle arrest. As a starting point, concentrations ranging from 0.1 to 1 µM and treatment times from 24 to 72 hours have been used in various studies.[6][7]
Q3: How can I confirm that this compound is active in my cells?
A3: A reliable biomarker for the activity of this compound, particularly for the inhibition of Aurora B kinase, is the phosphorylation of histone H3 at Serine 10 (p-H3-Ser10).[4][8] You can assess the levels of p-H3-Ser10 via Western blotting or immunofluorescence. A significant decrease in the p-H3-Ser10 signal upon treatment with this compound indicates target engagement and inhibition of Aurora B kinase activity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective Aurora kinase inhibitor, it can exhibit some cross-reactivity with other kinases at higher concentrations, including FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3.[3][7] It is advisable to use the lowest effective concentration to minimize potential off-target effects.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture medium over extended incubation periods should be considered, and fresh medium with the inhibitor may be required for long-term experiments.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant increase in G2/M population observed after treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient treatment time: The incubation time may not be long enough for the cells to arrest in G2/M. 3. Cell line resistance: The cell line may be inherently resistant to Aurora kinase inhibition. 4. Inactive compound: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM) to determine the optimal dose for your cell line. 2. Conduct a time-course experiment: Harvest cells at different time points (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. 3. Verify compound activity: Check for the inhibition of histone H3 phosphorylation (Ser10) by Western blot. Consider trying a different Aurora kinase inhibitor if resistance is suspected. 4. Prepare fresh stock solution: Use a fresh vial of this compound and prepare a new stock solution in DMSO. |
| High levels of cell death (large sub-G1 peak in flow cytometry). | 1. Concentration too high: The concentration of this compound may be cytotoxic to the cells. 2. Prolonged treatment time: Extended exposure to the inhibitor can lead to apoptosis. | 1. Lower the concentration: Use a lower concentration of this compound that still effectively induces cell cycle arrest but with minimal toxicity. 2. Shorten the incubation time: Harvest cells at earlier time points to capture the G2/M arrest before significant apoptosis occurs. |
| Formation of polyploid cells instead of a clear G2/M arrest. | Mechanism of action: Inhibition of Aurora kinases, particularly Aurora B, can lead to failed cytokinesis, resulting in cells re-entering the cell cycle without dividing, leading to polyploidy. This is an expected outcome of this compound treatment. | This is a characteristic effect of Aurora kinase inhibitors. Analyze the DNA content histograms for peaks at 4N, 8N, and higher to quantify the polyploid population. This phenotype confirms the on-target effect of the drug. |
| Inconsistent results between experiments. | 1. Variable cell density: Differences in cell seeding density can affect the cellular response to the drug. 2. Inconsistent drug concentration: Inaccurate dilution of the stock solution. 3. Cell passage number: High passage number cells may have altered responses. | 1. Maintain consistent cell seeding density: Ensure that cells are seeded at the same density for all experiments. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Use low passage number cells: Use cells with a consistent and low passage number for all experiments. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.06 |
| HL60 | Promyelocytic Leukemia | 0.13 |
| A2780 | Ovarian Carcinoma | 0.11 |
| HeLa | Cervical Adenocarcinoma | 0.41 |
| HT29 | Colorectal Adenocarcinoma | 1.17 |
| LOVO | Colon Adenocarcinoma | 0.56 |
| DU145 | Prostate Carcinoma | 0.62 |
Data compiled from multiple sources.[3] IC50 values can vary depending on the assay conditions and cell line characteristics.
Experimental Protocols
Protocol: Optimizing this compound Treatment Time for Cell Cycle Arrest
This protocol describes a typical workflow to determine the optimal treatment time of this compound for inducing G2/M arrest in a cancer cell line, followed by analysis using flow cytometry and Western blotting.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Lysis buffer for Western blotting
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding:
-
Seed the cells in multiple 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Treatment (Time-Course):
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (determined from a prior dose-response experiment, e.g., 0.5 µM).
-
Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the drug).
-
Incubate the cells for different durations (e.g., 0, 12, 24, 48, and 72 hours).
-
-
Sample Harvesting:
-
At each time point, harvest the cells.
-
For Flow Cytometry:
-
Collect both the floating and adherent cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C until staining.
-
-
For Western Blotting:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with lysis buffer.
-
Collect the lysate and determine the protein concentration.
-
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
-
-
Analysis of Protein Expression by Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10).
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Plot the percentage of cells in the G2/M phase against the treatment time to determine the optimal duration for maximal cell cycle arrest.
-
Analyze the Western blot results to confirm the inhibition of histone H3 phosphorylation at the corresponding time points.
Mandatory Visualizations
Caption: Workflow for optimizing this compound treatment time.
Caption: this compound signaling pathway in cell cycle arrest.
References
- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
PHA-680632 degradation and stability in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of PHA-680632 in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
Q2: How should I prepare working solutions of this compound in culture medium?
A2: To prepare a working solution, dilute the DMSO stock solution of this compound directly into the pre-warmed culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Due to its insolubility in aqueous solutions, it is not recommended to dissolve this compound directly in water or ethanol.[2]
Q3: What is the known stability of this compound in powder form?
A3: The powdered form of this compound is stable for at least 2 years when stored at -20°C.[4]
Q4: Is there any information on the stability of this compound in cell culture medium?
Q5: What are the primary cellular targets of this compound?
A5: this compound is a potent inhibitor of Aurora kinases A, B, and C, with IC50 values of 27 nM, 135 nM, and 120 nM, respectively.[1][2][3] It exhibits selectivity for Aurora kinases over a panel of other kinases.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility. | - Ensure the final concentration of this compound is within the working range reported in the literature (typically in the nanomolar to low micromolar range).- Maintain a minimal, yet sufficient, final DMSO concentration (e.g., 0.1-0.5%).- Prepare the working solution by adding the stock solution to the medium with vigorous vortexing. |
| Inconsistent or lower-than-expected activity in cell-based assays. | - Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.- Degradation of this compound in the culture medium during long incubation periods. | - Prepare fresh stock solutions from the powdered compound.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Prepare fresh working solutions immediately before each experiment.- For long-term experiments, consider replenishing the culture medium with fresh this compound at regular intervals. |
| High background signal or off-target effects. | - The concentration of this compound used is too high, leading to inhibition of other kinases.[2]- The final DMSO concentration is causing cellular stress or toxicity. | - Perform a dose-response experiment to determine the optimal concentration for your cell line.- Use the lowest effective concentration of this compound.- Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for solvent effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to the final desired concentration.
-
Mix immediately by vortexing or inverting the tube to ensure homogeneity.
-
Use the freshly prepared working solution for your experiments without delay.
-
Protocol 2: General Cell Proliferation Assay (Example using a 96-well plate)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experimental period.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound working solutions in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared working solutions (including a vehicle control with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assessment of Cell Viability:
-
Add a cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining the IC50 of this compound in a cell proliferation assay.
Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Troubleshooting PHA-680632 and Histone H3 Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are observing a lack of inhibition of Histone H3 phosphorylation at Serine 10 (p-H3-Ser10) when using the Aurora kinase inhibitor, PHA-680632.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on Histone H3 phosphorylation?
A1: this compound is a potent inhibitor of Aurora kinases, particularly Aurora B.[1] Aurora B kinase is the primary kinase responsible for phosphorylating Histone H3 at Serine 10 during mitosis. Therefore, treatment with this compound is expected to decrease the levels of p-H3-Ser10 in a dose-dependent manner. This has been demonstrated in various cell lines.[1]
Q2: At what concentration should I see an effect on p-H3-Ser10?
A2: The effective concentration of this compound can vary between cell lines. However, studies have shown that concentrations in the range of 0.1 to 5 µM are typically sufficient to inhibit p-H3-Ser10.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with this compound before observing an effect?
A3: The inhibition of Histone H3 phosphorylation is a relatively rapid event. A treatment time of 1 to 6 hours is often sufficient to observe a significant decrease in p-H3-Ser10 levels.[2] Longer incubation times (24-72 hours) may be used to assess downstream effects such as changes in cell cycle progression or apoptosis.[3]
Q4: Are there other kinases that can phosphorylate Histone H3 at Serine 10?
A4: While Aurora B is the primary mitotic kinase for H3-Ser10, other kinases can phosphorylate this residue in different cellular contexts, such as in response to growth factors or stress. These can include kinases from the MAP kinase pathways.[4][5][6] However, in the context of mitotic cells, Aurora B is the dominant kinase.
Troubleshooting Guide: this compound Not Inhibiting Histone H3 Phosphorylation
If you are not observing the expected decrease in p-H3-Ser10 levels after treatment with this compound, consider the following potential issues and troubleshooting steps.
Diagram: Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting the lack of p-H3-Ser10 inhibition.
Compound Integrity and Handling
| Potential Issue | Troubleshooting Steps |
| Incorrect Storage | This compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[7] Ensure proper storage conditions have been maintained. |
| Poor Solubility | This compound is soluble in DMSO (≥ 30 mg/mL).[7] Use fresh, high-quality DMSO. If the compound has precipitated, gently warm the solution and vortex to redissolve. |
| Degraded Compound | If the compound is old or has been stored improperly, it may have degraded. Consider purchasing a new batch of the inhibitor. |
| Incorrect Concentration | Double-check all calculations for preparing stock solutions and working concentrations. Serial dilutions should be prepared fresh for each experiment. |
Experimental Protocol
| Potential Issue | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | The IC50 of this compound for p-H3-Ser10 inhibition can be cell line-dependent. Perform a dose-response curve (e.g., 0.01, 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cells. |
| Inappropriate Incubation Time | While inhibition can be rapid, the timing might need optimization. Try a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 6h) to identify the optimal treatment duration. |
| Cell Synchronization | Histone H3 phosphorylation at Serine 10 is cell cycle-dependent, peaking in mitosis. If your cell population has a low mitotic index, the p-H3-Ser10 signal may be too low to detect a significant decrease. Consider synchronizing your cells in G2/M phase (e.g., using nocodazole) before adding this compound. |
| Western Blotting Issues | See the detailed "Western Blot Protocol for Phospho-Histone H3 (Ser10)" and the accompanying troubleshooting table below. |
| Incorrect Controls | Always include a vehicle control (e.g., DMSO) and a positive control for p-H3-Ser10 (e.g., cells treated with a mitotic blocker like nocodazole (B1683961) or calyculin A).[8] A positive control for inhibition would be another known Aurora B inhibitor. |
Cell Line and Biological Factors
| Potential Issue | Troubleshooting Steps |
| Drug Resistance | Cells can develop resistance to kinase inhibitors. This can be due to mutations in the kinase gatekeeper residue or upregulation of drug efflux pumps.[9] If you suspect resistance, consider sequencing the Aurora B kinase domain in your cell line or using a different Aurora B inhibitor. |
| Alternative Signaling Pathways | In some specific cellular contexts or in response to certain stimuli, other kinases might contribute to H3-Ser10 phosphorylation.[4][5][6] However, for mitotic phosphorylation, Aurora B is the primary kinase. |
| Cell Line Specific Differences | Different cell lines can have varying sensitivities to this compound.[10] It is important to optimize the protocol for your specific cell line. |
Experimental Protocols
Western Blot Protocol for Phospho-Histone H3 (Ser10)
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Keep samples on ice throughout the lysis procedure.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Separate the protein samples on a 12-15% polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation. Follow the manufacturer's recommended dilution.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing (for loading control):
-
If necessary, strip the membrane and reprobe with an antibody for total Histone H3 or another loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Western Blot Troubleshooting for p-H3-Ser10
| Observation | Potential Cause | Suggested Solution |
| No Signal | Inactive primary antibody | Use a new or different validated antibody. |
| Low abundance of p-H3-Ser10 | Increase the amount of protein loaded. Synchronize cells to increase the mitotic population. | |
| Inefficient transfer of low molecular weight proteins | Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent (e.g., 5% BSA). Optimize primary antibody concentration. |
| Contaminated buffers | Use fresh, high-quality reagents. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Perform a literature search for validated antibodies. |
| Protein degradation | Use fresh lysates and always include protease and phosphatase inhibitors. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
| Data from Soncini et al., 2006[3] |
Table 2: Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | 0.41 |
| HCT116 | 0.06 |
| A2780 | 0.11 |
| U937 | 0.07 |
| HL60 | 0.13 |
| Data from MedChemExpress[7] |
Signaling Pathway Diagram
Diagram: this compound Inhibition of the Aurora B Pathway
Caption: this compound inhibits Aurora B kinase, preventing Histone H3 Ser10 phosphorylation.
References
- 1. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A Peek into the Complex Realm of Histone Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
- 9. How Tumor Cells Acquire Resistance to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Inconsistent results with PHA-680632 in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Aurora kinase inhibitor, PHA-680632.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play critical roles in cell division.[1][2] It acts as an ATP-competitive inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C.[3][4] The primary mechanism of action involves the disruption of mitotic processes, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[4][5] Inhibition of Aurora B, in particular, leads to a failure of histone H3 phosphorylation at serine 10, a key event for chromosome condensation and segregation.[2] This disruption of mitosis often results in endoreduplication (DNA replication without cell division), leading to polyploidy and subsequent apoptosis in cancer cells.[1][2]
Q2: What are the reported IC50 values for this compound?
This compound exhibits different potencies against the three Aurora kinase isoforms and varying antiproliferative activity across different cell lines.
Biochemical IC50 Values against Aurora Kinases:
| Kinase | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
Data sourced from multiple studies.[1][2]
Antiproliferative IC50 Values in Various Cell Lines:
The antiproliferative activity of this compound can vary significantly between cell lines, with reported IC50 values ranging from 0.06 to 7.15 µM after 72 hours of treatment.[1][2]
| Cell Line | Cancer Type | Approximate IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 |
| A2780 | Ovarian Carcinoma | ~0.5 |
| HCT116 | Colorectal Carcinoma | ~0.5 |
| HeLa | Cervical Adenocarcinoma | ~0.6 |
| HT29 | Colorectal Adenocarcinoma | ~1.0 |
| LoVo | Colorectal Adenocarcinoma | ~1.2 |
| DU-145 | Prostate Carcinoma | ~2.0 |
| NHDF | Normal Human Dermal Fibroblasts | >7.0 |
Note: These values are approximate and can vary based on experimental conditions. Data compiled from available literature.[1][2]
Q3: Does this compound have off-target effects?
While this compound is highly selective for Aurora kinases, some cross-reactivity with other kinases has been observed at higher concentrations. These include FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3, with IC50 values that are 10- to 200-fold higher than those for Aurora kinases.[1] Researchers should be mindful of these potential off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistencies in experimental outcomes with this compound across different cell lines are a common challenge. This guide addresses potential reasons for these discrepancies and offers troubleshooting strategies.
Problem 1: Significant variation in the antiproliferative IC50 value of this compound in my cell line compared to published data.
| Potential Cause | Troubleshooting/Validation Steps |
| Cell Line-Specific Factors | - Verify Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells. Misidentified or cross-contaminated cell lines are a common source of inconsistent data.- Assess Doubling Time: The proliferation rate of a cell line can influence its sensitivity to cell cycle-dependent drugs. Slower-growing cells may appear more resistant. Determine the doubling time of your specific cell line under your experimental conditions.- Check p53 Status: The tumor suppressor p53 plays a crucial role in cell cycle checkpoints. p53-deficient cells may exhibit a different response to Aurora kinase inhibition, often showing enhanced apoptosis following treatment.[6] Determine the p53 status of your cell line if it is not already known. |
| Experimental Conditions | - Optimize Seeding Density: Ensure that cells are in the exponential growth phase at the time of drug addition. Seeding density should be optimized to prevent confluence or nutrient deprivation during the assay period.- Review Assay Duration: The standard incubation time for assessing the antiproliferative effects of this compound is 72 hours.[1][2] Shorter incubation times may not be sufficient to observe the full effect of the inhibitor on cell division and subsequent apoptosis.- Confirm Drug Concentration and Stability: Verify the concentration of your this compound stock solution. The compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your culture medium is consistent across all experiments and is at a non-toxic level (typically <0.5%). Prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. |
Problem 2: I am not observing the expected increase in polyploidy or cell cycle arrest.
| Potential Cause | Troubleshooting/Validation Steps |
| Cell Cycle Checkpoint Status | - Analyze Cell Cycle Profile: Different cell lines have varying stringencies of their G2/M and spindle assembly checkpoints. Some cancer cells may lack critical checkpoint proteins, leading to a different phenotypic outcome. Perform cell cycle analysis by flow cytometry to determine the specific phase of arrest or the extent of polyploidy in your cell line. Normal cells often exhibit a reversible G2/M arrest, while cancer cells are more prone to endoreduplication. |
| Drug Concentration and Timing | - Perform a Dose-Response and Time-Course Experiment: The induction of polyploidy is dose- and time-dependent. Use a range of this compound concentrations and analyze the cell cycle profile at different time points (e.g., 24, 48, and 72 hours) to identify the optimal conditions for observing this phenotype in your specific cell line. |
Problem 3: I cannot detect a decrease in histone H3 phosphorylation after this compound treatment.
| Potential Cause | Troubleshooting/Validation Steps |
| Experimental Protocol | - Optimize Treatment Time: The inhibition of histone H3 phosphorylation (at Ser10) is a relatively rapid event following Aurora B inhibition. Analyze protein lysates from cells treated with this compound for shorter durations (e.g., 1, 4, 8, and 24 hours) to capture the maximal inhibitory effect.- Ensure Proper Antibody and Western Blotting Technique: Use a validated antibody specific for phospho-histone H3 (Ser10). Ensure that your Western blotting protocol is optimized for the detection of histone proteins, which are small and basic. See the detailed protocol below. |
| Cell Line-Specific Kinase Activity | - Assess Basal Phospho-H3 Levels: The basal level of histone H3 phosphorylation can vary between cell lines and is dependent on the proportion of cells in mitosis. Ensure that your untreated control cells have a detectable level of phospho-H3 (Ser10). You can enrich for mitotic cells by treating with a microtubule-destabilizing agent like nocodazole (B1683961) as a positive control for high phospho-H3 levels. |
Detailed Experimental Protocols
1. Cell Proliferation Assay (MTT/XTT or Cell Counting)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to ensure exponential growth for the duration of the experiment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification:
-
For MTT/XTT assays: Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
For cell counting: Detach the cells using trypsin and count the number of viable cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3 or a loading control like β-actin.
Visualizations
Caption: Simplified signaling pathway of Aurora kinases in cell cycle progression and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
PHA-680632 and drug resistance mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PHA-680632, a potent Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[1][2] It exerts its anti-proliferative effects by disrupting key mitotic processes regulated by these kinases, such as chromosome segregation and cell division.[3] A primary hallmark of its activity, particularly through Aurora B inhibition, is the reduction of histone H3 phosphorylation at Serine 10.[3][4]
Q2: What are the known off-target effects of this compound?
While this compound is selective for Aurora kinases, it can exhibit off-target activity against other kinases at higher concentrations. These include FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3, with IC50 values 10- to 200-fold higher than for Aurora kinases.[2] Concurrent inhibition of kinases like FLT3 and KIT with Aurora B can lead to increased toxicity, particularly in hematopoietic cells.[1]
Q3: How can I monitor the in-cell activity of this compound?
The most reliable biomarker for this compound activity is the inhibition of histone H3 phosphorylation at Serine 10 (p-H3-Ser10).[3][4] This can be readily assessed by Western blotting or immunofluorescence. A significant decrease in the p-H3-Ser10 signal indicates target engagement and inhibition of Aurora B kinase activity.
Q4: What is the expected cellular phenotype after this compound treatment?
Treatment with this compound typically leads to defects in mitosis. Common phenotypes include failed cytokinesis, resulting in the formation of large, polyploid cells with multiple nuclei.[2][4] This is often followed by apoptosis.[5] The specific phenotype and its kinetics can vary between different cell lines.[3]
Troubleshooting Guides
Problem 1: No significant inhibition of cell proliferation observed.
-
Possible Cause 1: Inactive Compound.
-
Possible Cause 2: Insufficient Drug Concentration or Treatment Duration.
-
Solution: The IC50 values for this compound can vary significantly across different cell lines (ranging from 0.06 to 7.15 µM).[2] Perform a dose-response experiment with a wider range of concentrations and extend the treatment duration (e.g., 48-72 hours) to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Some cell lines may exhibit intrinsic resistance to Aurora kinase inhibitors. Confirm target expression (Aurora kinases A and B) in your cell line. Consider testing a panel of cell lines with varying sensitivities to establish a positive control.
-
Problem 2: High levels of cytotoxicity in control cells treated with vehicle (DMSO).
-
Possible Cause: DMSO Concentration is too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced toxicity. Prepare serial dilutions of your this compound stock to minimize the volume of DMSO added to the cells.
-
Problem 3: Difficulty in interpreting end-point assays due to polyploidy.
-
Possible Cause: Cell counting or viability assays are confounded by changes in cell size and number.
-
Solution: Standard cell counting methods may be inaccurate due to the formation of large, multinucleated cells. Consider using assays that measure metabolic activity (e.g., MTT, resazurin) or ATP content (e.g., CellTiter-Glo) as a readout for cell viability. For cell cycle analysis, be sure to account for cell populations with >4N DNA content.
-
Problem 4: Emergence of drug-resistant clones during long-term experiments.
-
Possible Cause 1: On-target resistance through mutations in Aurora kinases.
-
Solution: While specific resistance mutations for this compound have not been reported, mutations in the ATP-binding pocket of Aurora B (e.g., G160E) have been shown to confer resistance to other Aurora kinase inhibitors like ZM447439.[7] If resistance is suspected, sequence the kinase domain of Aurora A and B in resistant clones to identify potential mutations.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Solution: Cancer cells can develop resistance by activating alternative survival pathways. For example, Aurora A kinase activity has been implicated in resistance to EGFR inhibitors.[8] Consider investigating the activation status of other pro-survival pathways (e.g., PI3K/Akt, MAPK) in your resistant cells. Combination therapy with inhibitors of these pathways may be effective.[9]
-
-
Possible Cause 3: Increased drug efflux.
-
Solution: Overexpression of ATP-binding cassette (ABC) transporters can lead to multidrug resistance. Investigate the expression of common drug efflux pumps like P-glycoprotein (MDR1) in your resistant cells.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against various kinases.
| Kinase | IC50 (nM) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
| FGFR1 | >270 |
| FLT3 | >270 |
| LCK | >270 |
| PLK1 | >270 |
| STLK2 | >270 |
| VEGFR2 | >270 |
| VEGFR3 | >270 |
Data compiled from multiple sources.[2][10]
Table 2: Anti-proliferative Activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.06 |
| HL60 | Acute Myeloid Leukemia | 0.13 |
| A2780 | Ovarian Carcinoma | 0.11 |
| HeLa | Cervical Cancer | 0.41 |
| A549 | Lung Carcinoma | 0.62 |
| DU145 | Prostate Carcinoma | 0.62 |
| U2OS | Osteosarcoma | 1.56 |
| HT29 | Colon Carcinoma | 1.17 |
| LOVO | Colon Carcinoma | 0.56 |
| MCF7 | Breast Cancer | 0.29 |
| U937 | Histiocytic Lymphoma | 0.07 |
| C33A | Cervical Cancer | 0.32 |
| NHDF | Normal Human Dermal Fibroblasts | 0.41 |
Data compiled from multiple sources.[2][6]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Loading Control: Probe the same membrane for a loading control, such as total histone H3 or β-actin.
Mandatory Visualization
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Workflow for assessing this compound activity via p-H3.
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of Aurora-A kinase in cancer therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
Minimizing PHA-680632 toxicity in long-term experiments
Welcome to the technical support center for PHA-680632. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their long-term experiments by providing strategies to minimize potential toxicity associated with this potent Aurora kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1][2][3] Its primary mechanism of action is as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates that are crucial for mitotic progression, including chromosome segregation and cytokinesis.[1][4] Inhibition of Aurora kinases ultimately leads to defects in cell division, often resulting in polyploidy and apoptosis in cancer cells.[1][3]
Q2: I'm observing a discrepancy between the biochemical IC50 and the cellular EC50 of this compound in my experiments. Why is this happening?
A2: It is common to observe differences between biochemical and cell-based assay results for kinase inhibitors. Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations, which may not reflect the significantly higher and variable intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[5]
-
Cellular Permeability and Efflux: The compound's ability to penetrate the cell membrane and its susceptibility to efflux pumps (like P-glycoprotein) can reduce its effective intracellular concentration.
-
Off-Target Effects: In a cellular context, the observed phenotype might be a composite of on-target and off-target effects.
-
Stability: The stability of this compound in cell culture media over the duration of a long-term experiment can affect its potency.
Q3: What are the known on-target and major off-target kinases for this compound?
A3: this compound is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C. It has been shown to have some cross-reactivity with other kinases, though at higher concentrations. Notably, it has been reported to inhibit FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3 with IC50 values that are 10- to 200-fold higher than for Aurora kinases.[2][3][6]
Q4: What are the expected cellular phenotypes after treating cells with this compound?
A4: The primary cellular phenotype resulting from Aurora kinase inhibition is a disruption of mitosis. This can manifest as:
-
Polyploidy: Inhibition of Aurora B, in particular, disrupts cytokinesis, leading to cells with a DNA content greater than 4N (polyploidy) due to endoreduplication.[1][3]
-
Apoptosis: Prolonged mitotic arrest or aberrant mitotic exit can trigger programmed cell death.[3][6]
-
G2/M Arrest: In some cell types, particularly normal cells, a reversible block in the G2/M phase of the cell cycle may be observed.[1]
-
Abnormal Spindle Formation: Inhibition of Aurora A can lead to defects in centrosome separation and the formation of monopolar or disorganized mitotic spindles.
Troubleshooting Guides
Issue 1: High Toxicity or Cell Death in Long-Term In Vitro Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Too High | Perform a dose-response curve over a wide range of concentrations to determine the optimal concentration that balances efficacy and toxicity for your specific cell line and experiment duration. | Identification of a therapeutic window where the desired on-target effects are observed with minimal cell death. |
| Off-Target Effects | - Use the lowest effective concentration of this compound. - Consider using a more selective Aurora kinase inhibitor as a control if available. - Perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. | Reduced off-target effects and confirmation that the observed toxicity is on-target. |
| Compound Instability | - Prepare fresh stock solutions regularly and store them appropriately (e.g., at -80°C in DMSO).[2] - Replenish the media with fresh this compound during long-term experiments (e.g., every 24-48 hours). | Consistent compound activity throughout the experiment. |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivities to this compound.[1] Titrate the concentration for each new cell line. | Determination of the appropriate working concentration for each cell line. |
Issue 2: Inconsistent or Unexpected In Vivo Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dosing Schedule and Formulation | - Optimize the dosing schedule (e.g., intermittent vs. continuous dosing) to allow for recovery of normal tissues. - Ensure the formulation (e.g., using solvents like DMSO, PEG300, Tween 80) is well-tolerated and stable.[2] | Reduced systemic toxicity while maintaining anti-tumor efficacy. |
| Myelosuppression | - Monitor complete blood counts (CBCs) regularly, paying close attention to neutrophil counts.[7] - Consider co-administration with supportive care agents like G-CSF, which has been used with other Aurora kinase inhibitors in clinical trials.[8] | Management of neutropenia and a better-tolerated treatment regimen. |
| Off-Target In Vivo Effects | - Monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior).[8] - Perform histopathological analysis of major organs at the end of the study. | Identification of specific organ toxicities that may be related to off-target effects. |
| Animal Model Differences | The metabolism and clearance of the compound can vary between different animal models. Conduct preliminary dose-finding studies in your chosen model. | Establishment of a maximum tolerated dose (MTD) specific to the animal model. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| Aurora A | 27[1][2][3] |
| Aurora B | 135[1][2][3] |
| Aurora C | 120[1][2][3] |
| FGFR1 | 390[1][8] |
| FLT3 | >390 |
| LCK | >390 |
| PLK1 | >390 |
| STLK2 | >390 |
| VEGFR2 | >390 |
| VEGFR3 | >390 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | 0.06[1] |
| HL60 | 0.13[1] |
| A2780 | 0.11[1] |
| HeLa | 0.41[1] |
| HT29 | 1.17[1] |
| LOVO | 0.56[1] |
| DU145 | 0.62[1] |
| NHDF (Normal Human Dermal Fibroblasts) | 0.41[1] |
Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Proliferation Assay to Assess Toxicity
Objective: To determine the long-term effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 5-7 days).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: 24 hours after seeding, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Medium Replenishment: To account for compound stability and nutrient depletion, replace the medium with freshly prepared this compound-containing medium every 48-72 hours.
-
Proliferation Assessment: At various time points (e.g., day 1, 3, 5, and 7), assess cell proliferation using a suitable method such as:
-
CCK-8/MTT Assay: Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure the absorbance.
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Plot the cell number or absorbance against time for each concentration. Calculate the growth rate inhibition at each concentration.
Protocol 2: Flow Cytometry Analysis of Polyploidy
Objective: To quantify the induction of polyploidy by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content (2N, 4N, >4N). Quantify the percentage of cells in each gate to determine the extent of polyploidy.
Visualizations
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Workflow for Assessing this compound Toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: a new class of targeted drugs in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PHA-680632 Activity in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of methods to validate the cellular activity of PHA-680632, a potent Aurora kinase inhibitor. This guide objectively compares its performance with other alternatives and provides supporting experimental data and detailed protocols.
This compound is a small molecule inhibitor that targets the Aurora kinase family (A, B, and C), which plays a critical role in mitotic progression.[1][2][3] Its mechanism of action is ATP-competitive, leading to the inhibition of kinase activity and subsequent disruption of cell division, making it a compound of interest for anti-cancer therapy.[4][5] Cellular validation of its activity is crucial for preclinical studies and is typically assessed by measuring its impact on cell proliferation, cell cycle progression, and the phosphorylation status of downstream targets.
Comparative Efficacy of Aurora Kinase Inhibitors
The potency of this compound can be compared to other well-characterized Aurora kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) against the three main Aurora kinase isoforms.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Key Off-Targets (IC50 > 10x Aurora A) |
| This compound | 27 [2][6][7][8] | 135 [2][6][7][8] | 120 [2][6][7][8] | FGFR1, FLT3, LCK, PLK1, STLK2, VEGFR2/3[4][6][7] |
| GSK1070916 | >85 | 0.38 | 1.5 | - |
| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 | FLT3 (30 nM)[4] |
Cellular Activity Profile of this compound
The anti-proliferative activity of this compound has been demonstrated across a wide range of human cancer cell lines. The IC50 values for cell growth inhibition after a 72-hour treatment are presented below for a selection of cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.06 - 0.41[2][6][8] |
| HeLa | Cervical Adenocarcinoma | 0.41[8] |
| A2780 | Ovarian Carcinoma | 0.11[8] |
| HL-60 | Acute Promyelocytic Leukemia | 0.07 - 0.13[2][8] |
| DU145 | Prostate Carcinoma | 0.62[2][7][8] |
| HT29 | Colorectal Adenocarcinoma | 1.17[2][7][8] |
| LOVO | Colon Adenocarcinoma | 0.56[2][7][8] |
Key Experimental Protocols for Validation
To validate the cellular activity of this compound, a series of well-established assays should be performed. These include assessing its impact on cell viability, cell cycle distribution, and target engagement.
Cell Viability Assay
This assay determines the dose-dependent effect of this compound on cell proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-15,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.
-
Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
Inhibition of Aurora kinases by this compound is known to induce endoreduplication and polyploidy.[6][8]
Protocol:
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 24 to 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) at -20°C.
-
Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, G2/M, and >4N phases of the cell cycle.
Western Blotting for Biomarker Modulation
The most direct way to confirm target engagement is to measure the phosphorylation of downstream substrates of Aurora kinases. A key biomarker for Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10).[1][6][9]
Protocol:
-
Treat cells with this compound at various concentrations for a short duration (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against pHH3-Ser10 and total Histone H3 (as a loading control).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its validation.
Caption: Inhibition of Aurora B Kinase by this compound.
Caption: Workflow for validating this compound cellular activity.
Logical Comparison of Aurora Kinase Inhibitors
The selection of an Aurora kinase inhibitor for a particular study often depends on the desired specificity and the cellular context. The following diagram provides a logical comparison of this compound with other inhibitors based on their primary targets.
References
- 1. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
Guiding In Vivo Target Engagement: A Comparative Analysis of Biomarkers for the Aurora Kinase Inhibitor PHA-680632
For researchers and drug development professionals navigating the complexities of in vivo studies, establishing robust biomarkers for target engagement is paramount. This guide provides a comprehensive comparison of biomarkers for the Aurora kinase inhibitor PHA-680632, alongside key alternatives, Alisertib and Barasertib. We delve into the experimental data, provide detailed protocols for biomarker assessment, and visualize the underlying biological pathways and workflows to aid in the design and interpretation of your preclinical and clinical studies.
This compound is a potent small molecule inhibitor targeting Aurora kinases A, B, and C, crucial regulators of mitosis. Dysregulation of these kinases is a hallmark of many cancers, making them attractive therapeutic targets. To effectively evaluate the in vivo efficacy of this compound and similar inhibitors, it is essential to employ reliable biomarkers that confirm the drug is interacting with its intended target and eliciting a biological response.
Key In Vivo Biomarkers for Aurora Kinase Inhibitors
The primary biomarkers for assessing the in vivo target engagement of this compound and other Aurora kinase inhibitors can be categorized into two main groups: direct target phosphorylation and downstream cellular phenotypes.
1. Phosphorylation of Histone H3 at Serine 10 (p-H3S10): A Direct Readout of Aurora B Inhibition
Aurora B kinase is responsible for the phosphorylation of histone H3 at serine 10 during mitosis, a critical event for chromosome condensation and segregation. Inhibition of Aurora B by this compound or the selective Aurora B inhibitor Barasertib leads to a measurable decrease in the levels of p-H3S10 in actively dividing cells within tumor tissue. This makes p-H3S10 an excellent direct and quantifiable biomarker for in vivo target engagement.[1]
2. Autophosphorylation of Aurora A at Threonine 288 (p-Aurora A-T288): A Marker for Aurora A Inhibition
For selective Aurora A inhibitors like Alisertib, a key biomarker is the autophosphorylation of Aurora A at threonine 288, which is essential for its kinase activity. Inhibition of Aurora A results in a decrease in p-Aurora A-T288 levels, providing a direct measure of target engagement.
3. Induction of Polyploidy: A Phenotypic Consequence of Aurora Kinase Inhibition
A hallmark of inhibiting Aurora kinases, particularly Aurora B, is the disruption of cytokinesis, the final stage of cell division. This failure to divide results in cells with multiple sets of chromosomes, a state known as polyploidy. The induction of polyploidy can be readily quantified using flow cytometry and serves as a robust phenotypic biomarker for the cellular consequences of Aurora kinase inhibition by compounds like this compound and Barasertib.[2][3][4][5]
Comparative Performance of Biomarkers
The choice of biomarker will depend on the specific Aurora kinase being targeted. The following table summarizes the key biomarkers for this compound and its alternatives, along with their typical methods of assessment.
| Inhibitor | Primary Target(s) | Key In Vivo Biomarker | Primary Assessment Method(s) |
| This compound | Aurora A, B, C | Phospho-Histone H3 (Ser10) ↓ | Immunohistochemistry (IHC), Western Blot |
| Polyploidy ↑ | Flow Cytometry | ||
| Alisertib (MLN8237) | Aurora A | Phospho-Aurora A (Thr288) ↓ | Immunohistochemistry (IHC) |
| Barasertib (AZD1152) | Aurora B | Phospho-Histone H3 (Ser10) ↓ | Immunohistochemistry (IHC), Flow Cytometry |
| Polyploidy ↑ | Flow Cytometry |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in your experiments, we provide detailed protocols for the key assays mentioned.
Immunohistochemistry (IHC) for p-H3S10 and p-Aurora A-T288 in Xenograft Tumors
This protocol outlines the steps for detecting phosphorylated proteins in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (see table below)
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Primary Antibody Recommendations:
| Target | Host | Recommended Dilution | Supplier (Example) |
| Phospho-Histone H3 (Ser10) | Rabbit Polyclonal | 1:100 - 1:500 | Fortis Life Sciences (IHC-00061)[6] |
| Phospho-Aurora A (Thr288) | Rabbit Polyclonal | 1:100 - 1:500 | Fortis Life Sciences (IHC-00067)[7] |
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 3 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB chromogen until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Cell Cycle Analysis (Polyploidy)
This protocol describes the preparation and analysis of cells from tumor tissue to assess DNA content and identify polyploid populations.
Materials:
-
Fresh tumor tissue
-
Collagenase/Dispase solution
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince fresh tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
Wash cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Use a forward scatter versus side scatter plot to gate on the main cell population.
-
Use a pulse-width versus pulse-area plot to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G1 (2N), S, and G2/M (4N) phases, as well as the polyploid population (>4N).
-
Conclusion
The selection of appropriate and well-validated biomarkers is critical for the successful in vivo evaluation of Aurora kinase inhibitors like this compound. For compounds targeting Aurora B, the reduction in p-H3S10 levels and the induction of polyploidy are robust and quantifiable measures of target engagement and downstream biological effect. For Aurora A-specific inhibitors, a decrease in p-Aurora A-T288 is the preferred direct biomarker. By employing the detailed protocols and understanding the underlying pathways presented in this guide, researchers can confidently assess the in vivo activity of these promising anti-cancer agents and make informed decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the aurora kinase inhibitors AZD1152-HQPA and ZM447439 on growth arrest and polyploidy in acute myeloid leukemia cell lines and primary blasts | Haematologica [haematologica.org]
- 3. escholarship.org [escholarship.org]
- 4. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. fortislife.com [fortislife.com]
- 7. fortislife.com [fortislife.com]
A Comparative Guide to the Aurora Kinase Inhibitors PHA-680632 and Danusertib (PHA-739358)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two notable Aurora kinase inhibitors, PHA-680632 and its successor, Danusertib (PHA-739358). Both compounds are potent ATP-competitive inhibitors of the Aurora kinase family, which are critical regulators of mitosis. Their inhibition leads to mitotic arrest, polyploidy, and eventual apoptosis in cancer cells, making them significant candidates for anticancer therapy. Danusertib was developed as a more potent analogue of this compound.[1][2] This guide outlines their comparative potency, selectivity, and cellular effects, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Mitotic Progression
Both this compound and Danusertib exert their primary anticancer effects by inhibiting Aurora kinases A, B, and C. Aurora kinases are essential for several mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of these kinases disrupts the mitotic machinery. Specifically, the inhibition of Aurora B, a key component of the chromosomal passenger complex, leads to defects in chromosome alignment and segregation, resulting in failed cytokinesis and the formation of polyploid cells that often undergo apoptosis.[1] A key biomarker for Aurora B inhibition is the reduction of phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency and antiproliferative activity of this compound and Danusertib.
Table 1: Biochemical Kinase Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of each compound against purified Aurora kinases and a selection of other relevant kinases. Lower values indicate greater potency.
| Kinase Target | This compound (IC50 nM) | Danusertib (PHA-739358) (IC50 nM) |
| Aurora A | 27[4][5][6] | 13[5][6][7][8] |
| Aurora B | 135[4][5][6] | 79[5][6][7][8] |
| Aurora C | 120[4][5][6] | 61[5][6][7][8] |
| Abl | >10,000 | 25 |
| Abl (T315I) | Not reported | Potent inhibitor[1] |
| FGFR1 | 390[4] | 47 |
| FLT3 | >1,000 | Potent inhibitor[1] |
| LCK | >1,000 | Modestly potent |
| PLK1 | >1,000 | Modestly potent |
| VEGFR2 | >1,000 | Modestly potent |
| RET | Not reported | 31 |
| TrkA | Not reported | 31 |
Data compiled from multiple sources.[1][4][5][6][7][8]
Table 2: Antiproliferative Activity in Cancer Cell Lines (IC50, µM)
This table shows the concentration of each compound required to inhibit the proliferation of various cancer cell lines by 50%.
| Cell Line | Cancer Type | This compound (IC50 µM) | Danusertib (PHA-739358) (IC50 µM) |
| HCT116 | Colon | 0.1 - 0.5 | Sub-micromolar activity[3] |
| HL60 | Leukemia | 0.08 - 0.2 | 0.05 - 3.06 (across various leukemia lines)[3] |
| A2780 | Ovarian | 0.1 - 0.4 | 3.88 (A2780cp)[3] |
| HeLa | Cervical | 0.1 - 0.3 | Sub-micromolar activity[3] |
| K562 | CML | Not specified | Significantly inhibits proliferation[1] |
| BON1 | GEP-NET | Not specified | Nanomolar concentrations[7] |
| QGP | GEP-NET | Not specified | Nanomolar concentrations[7] |
IC50 ranges for this compound are generalized from reported potent antiproliferative activity across a wide range of cell lines.[4] Danusertib data is compiled from several studies.[1][3][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and Danusertib are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified Aurora kinases.
-
Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50%.
-
Methodology:
-
Reaction Setup: In a 96-well plate, incubate purified recombinant Aurora A, B, or C kinase with a specific peptide substrate (e.g., Kemptide) and the test compound (this compound or Danusertib) at varying concentrations in a kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Initiation: Start the kinase reaction by adding ATP, often radiolabeled with ³³P ([γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction, typically by adding phosphoric acid.
-
Quantification: Measure the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, non-radioactive methods like ADP-Glo™ can be used, which measure ADP production via a luminescence-based signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated using a nonlinear regression curve fit.[9]
-
Cell Proliferation/Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitors.
-
Objective: To determine the concentration of the inhibitor that reduces cell proliferation by 50% (GI50 or IC50).
-
Methodology:
-
Cell Seeding: Plate human tumor cell lines (e.g., HCT116, HL60) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Danusertib for a specified duration (e.g., 72 hours). Include untreated and vehicle-only (DMSO) controls.
-
MTS Reagent Addition: Following the incubation period, add a combined MTS/PES (phenazine ethosulfate) solution to each well.[10][11]
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[10][11]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the inhibitor concentration to determine the IC50 value.[12]
-
Western Blotting for Phospho-Histone H3 (Ser10)
This technique is used to detect the inhibition of Aurora B kinase activity within cells by measuring the phosphorylation status of its direct substrate, Histone H3.
-
Objective: To qualitatively and quantitatively assess the reduction in Histone H3 Ser10 phosphorylation as a biomarker of Aurora B inhibition.
-
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of the Aurora kinase inhibitor for a defined period (e.g., 24 hours). Harvest the cells and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method such as the BCA or Bradford assay.
-
SDS-PAGE: Separate 10-25 µg of total protein per lane on a polyacrylamide gel via SDS-PAGE. Due to the small size of histones, higher percentage gels (e.g., 15% or 4-20% gradient) are recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least one hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation. A separate blot or a stripped and re-probed blot should be incubated with an antibody for total Histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing the membrane with TBST, incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative decrease in phospho-Histone H3 levels normalized to the loading control.
-
References
- 1. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
Unveiling the Selectivity of Aurora Kinase Inhibitors: PHA-680632 vs. VX-680 (MK-0457)
A Comparative Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, Aurora kinases have emerged as pivotal targets due to their critical roles in cell cycle regulation and mitosis. The development of small molecule inhibitors against these kinases has provided valuable tools for both basic research and clinical investigation. This guide offers a detailed comparison of two prominent pan-Aurora kinase inhibitors, PHA-680632 and VX-680 (also known as MK-0457), with a focus on their selectivity profiles, supported by experimental data.
At a Glance: Potency and Selectivity
Both this compound and VX-680 are potent inhibitors of the Aurora kinase family, which includes Aurora A, B, and C. However, their selectivity profiles against a broader panel of kinases exhibit notable distinctions. The following tables summarize the available biochemical potency data (IC50 and Ki values) for each compound against the Aurora kinases and a selection of off-target kinases.
Table 1: Potency against Aurora Kinases
| Kinase | This compound (IC50, nM) | VX-680 (MK-0457) (Ki, nM) |
| Aurora A | 27[1][2][3] | 0.6[4] |
| Aurora B | 135[1][2][3] | 18[4] |
| Aurora C | 120[1][2][3] | 4.6[4] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, while Ki values represent the inhibition constant. These values are from different studies and direct comparison should be made with caution.
Table 2: Selectivity against Other Kinases
| Kinase | This compound (IC50, nM) | VX-680 (MK-0457) (Ki, nM) |
| FLT3 | >270 (10-fold selective vs AurA)[1][2] | 30 |
| LCK | >270 (10-fold selective vs AurA)[1][2] | - |
| PLK1 | >270 (10-fold selective vs AurA)[1][2] | - |
| VEGFR2 | >270 (10-fold selective vs AurA)[1][2] | - |
| VEGFR3 | >270 (10-fold selective vs AurA)[1][2] | - |
| Abl | - | 30 |
Data presented as approximate values or fold-selectivity where exact values were not available in the cited sources.
Deep Dive into Selectivity Profiles
This compound demonstrates potent inhibition of all three Aurora kinases, with a preference for Aurora A.[1][2][3] Its selectivity has been evaluated against a panel of 29 other kinases, where it was found to be largely inactive against 22 of them (IC50 >10 µM).[1] For a subset of kinases including FLT3, LCK, PLK1, STLK2, VEGFR2, and VEGFR3, this compound displayed IC50 values that were 10- to 200-fold higher than that for Aurora A, indicating a good degree of selectivity.[1][2]
VX-680 (MK-0457) is also a pan-Aurora kinase inhibitor but exhibits particularly high affinity for Aurora A, with a Ki of 0.6 nM.[4] While highly selective for the Aurora kinase family over a panel of 190 other kinases, it does show some cross-reactivity with Flt-3 and Abl kinases, with Ki values of 30 nM for each.[5]
Signaling Pathways and Experimental Considerations
The inhibition of Aurora kinases by this compound and VX-680 disrupts the normal progression of mitosis, a cornerstone of their anti-cancer activity. The following diagram illustrates the central role of Aurora kinases in the cell cycle and the points of intervention by these inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VX-680 inhibits Aurora A and Aurora B kinase activity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PHA-680632 and Other Aurora B Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing cancer research and therapy. This guide provides an objective comparison of the Aurora B inhibitor PHA-680632 with other notable inhibitors targeting the same kinase. The information presented herein is supported by experimental data to facilitate an informed decision-making process.
Aurora B kinase is a critical regulator of mitosis, and its inhibition represents a promising therapeutic strategy in oncology.[1] this compound is a potent, ATP-competitive inhibitor of Aurora kinases.[2] This guide will compare its efficacy against other well-characterized Aurora B inhibitors, including Barasertib (AZD1152) and Tozasertib (VX-680).
Data Presentation
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other Aurora B inhibitors.
Table 1: Biochemical Potency of Aurora B Inhibitors against Aurora Kinase Family Members
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Other Notable Kinase Targets (IC50, nM) |
| This compound | 27[3] | 135[3] | 120[3] | FGFR1 (390)[3] |
| Barasertib (AZD1152-HQPA) | 1369[4] | 0.37[5] | - | - |
| Tozasertib (VX-680) | 0.6[6] | 18[6] | 4.6[6] | FLT3 (30)[6] |
| GSK1070916 | >250-fold selective for Aurora B over A[6] | 0.38[6] | 1.5[6] | - |
| SNS-314 | 9[1] | 31[1] | 3[1] | - |
Note: IC50 values are compiled from various sources and experimental conditions may differ.
Table 2: Anti-proliferative Activity of Aurora B Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT116 | Colon Carcinoma | Induces polyploidy[1] |
| This compound | HeLa | Cervical Cancer | - |
| Barasertib (AZD1152) | SCLC cell lines | Small Cell Lung Cancer | <50 (sensitive lines)[7] |
| Tozasertib (VX-680) | Various | Various | 15-130[1] |
| GSK1070916 | A549 | Lung Cancer | 7[6] |
| SNS-314 | Various | Various | 1.8-24.4[1] |
Note: The anti-proliferative effects of Aurora B inhibitors are often characterized by the induction of polyploidy due to failed cytokinesis.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Aurora B kinase.
Objective: To determine the concentration of an inhibitor required to reduce Aurora B kinase activity by 50%.
Materials:
-
Recombinant active Aurora B kinase
-
Histone H3 as a substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[9]
-
ATP (typically at a concentration near the Km for Aurora B)
-
Test inhibitor (serial dilutions)
-
Method for detection of substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay or Western blot for phospho-Histone H3)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a reaction well, combine the recombinant Aurora B kinase, the substrate (e.g., Histone H3), and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).[9]
-
Stop the reaction.
-
Quantify the level of substrate phosphorylation. For Western blotting, this involves SDS-PAGE, transfer to a membrane, and probing with an antibody specific for phosphorylated Histone H3 (Ser10). For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol to measure ADP production.[10]
-
Plot the percentage of kinase inhibition versus the inhibitor concentration to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of an inhibitor that reduces the proliferation of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the study of Aurora B inhibitors.
Caption: Simplified signaling pathway of Aurora B kinase during mitosis.
Caption: General experimental workflow for the evaluation of Aurora B inhibitors.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.co.uk [promega.co.uk]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the On-Target Effects of PHA-680632 with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of PHA-680632, a potent Aurora kinase inhibitor, using CRISPR-Cas9 technology. By objectively comparing the phenotypic outcomes of genetic perturbation with pharmacological inhibition, researchers can definitively attribute the compound's activity to its intended targets: Aurora kinase A (AURKA), Aurora kinase B (AURKB), and Aurora kinase C (AURKC).
Introduction to this compound
This compound is a small molecule inhibitor with high potency against all three members of the Aurora kinase family, demonstrating IC50 values of 27 nM for AURKA, 135 nM for AURKB, and 120 nM for AURKC.[1][2][3][4] These kinases are critical regulators of mitosis, and their inhibition by this compound leads to characteristic cellular effects, including inhibition of histone H3 phosphorylation and the induction of polyploidy, ultimately resulting in antiproliferative activity across a wide range of cancer cell lines.[1][5][6][7] While traditional methods like siRNA have been used to validate these on-target effects, CRISPR-Cas9 offers a more robust and permanent genetic model for comparison.[6][8]
Comparative Data Summary: this compound vs. CRISPR-Mediated Aurora Kinase Perturbation
The following tables present a direct comparison of the expected outcomes from treating cancer cell lines with this compound versus genetically knocking out the respective Aurora kinase genes using CRISPR-Cas9.
Table 1: Comparison of Cellular Phenotypes
| Phenotypic Readout | This compound Treatment | AURKA Knockout | AURKB Knockout | AURKC Knockout |
| Cell Proliferation | Dose-dependent inhibition[1] | Inhibition | Inhibition | Cell line dependent |
| Cell Cycle Progression | G2/M arrest, Endoreduplication, Polyploidy[4][6] | G2/M arrest, Mitotic defects | Cytokinesis failure, Polyploidy | Cell line dependent |
| Histone H3 (Ser10) Phosphorylation | Significant reduction[5][6] | No significant change | Significant reduction | No significant change |
| Apoptosis | Induction at higher concentrations | Induction | Induction | Cell line dependent |
Table 2: Quantitative Comparison of IC50 Values
| Compound/Genetic Edit | Target(s) | Reported IC50 (nM) |
| This compound | AURKA, AURKB, AURKC | 27 (AURKA), 135 (AURKB), 120 (AURKC)[1][2][3][4] |
| Alternative Inhibitor 1 (e.g., Alisertib) | Primarily AURKA | ~2 |
| Alternative Inhibitor 2 (e.g., Barasertib) | Primarily AURKB | ~37 |
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the validation strategy, the following diagrams illustrate the Aurora kinase signaling pathway and the experimental workflow for CRISPR-based target validation.
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Caption: CRISPR-Based Workflow for Validating this compound On-Target Effects.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required to validate the on-target effects of this compound using CRISPR-Cas9.
Generation of Aurora Kinase Knockout Cell Lines using CRISPR-Cas9
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound (e.g., HCT116, HeLa).
-
gRNA Design: Design at least two independent gRNAs targeting early exons of AURKA, AURKB, and AURKC to ensure complete loss of function. Include non-targeting gRNA as a negative control.
-
Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production and Transduction: Produce lentiviral particles and transduce the selected cell line.
-
Selection and Clonal Isolation: Select transduced cells with an appropriate antibiotic (e.g., puromycin) and perform single-cell cloning to establish monoclonal knockout cell lines.
-
Knockout Validation:
-
Genotyping: Confirm the presence of indels at the target loci by Sanger sequencing or next-generation sequencing.
-
Protein Expression: Verify the absence of AURKA, AURKB, and AURKC protein expression by Western blot.
-
Cell Proliferation Assay
-
Seeding: Seed wild-type, non-targeting control, and knockout cell lines in 96-well plates at an appropriate density.
-
Treatment: For the wild-type and non-targeting control cells, add a serial dilution of this compound. Use DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Measure cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin (B115843) assay).
-
Analysis: Calculate the IC50 values for this compound in the control cell lines and compare the proliferation rates of the knockout cell lines to the treated and untreated controls.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Seed and treat cells as described for the proliferation assay. For this compound treatment, use a concentration known to induce cell cycle arrest (e.g., 1 µM).
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the DNA content to determine the percentage of cells in G1, S, and G2/M phases, as well as the presence of polyploid populations (>4N DNA content).
Western Blot for Histone H3 Phosphorylation
-
Cell Lysis: Seed cells and treat with this compound (e.g., 1 µM for 24 hours) or culture the knockout cell lines. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10).
-
Incubate with an HRP-conjugated secondary antibody.
-
Use an antibody against total Histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
By following this comprehensive guide, researchers can rigorously validate the on-target effects of this compound, strengthening the rationale for its use in preclinical and clinical studies. The congruence between the phenotypes induced by the compound and those resulting from the genetic knockout of its targets provides unequivocal evidence of its mechanism of action.
References
Unveiling the Selectivity Profile of PHA-680632: A Comparative Analysis with FGFR1 and FLT3
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of PHA-680632 against its primary targets, the Aurora kinases, versus its cross-reactivity with other significant kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1) and FMS-like Tyrosine Kinase 3 (FLT3). The following sections present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to offer a comprehensive overview of this compound's kinase inhibition profile.
Quantitative Comparison of Kinase Inhibition
This compound is a potent inhibitor of all three members of the Aurora kinase family (A, B, and C).[1][2][3] Its inhibitory activity against other kinases, including FGFR1 and FLT3, is significantly lower, indicating a favorable selectivity profile for the Aurora kinases.[1][3] The half-maximal inhibitory concentration (IC50) values summarized in the table below clearly demonstrate this differential activity.
| Kinase Target | This compound IC50 (nM) | Fold Selectivity vs. Aurora A |
| Aurora A | 27[1][2][3] | 1x |
| Aurora B | 135[1][2][3] | 5x |
| Aurora C | 120[1][2][3] | 4.4x |
| FGFR1 | 390 - 5500[3] | 14.4x - 203.7x |
| FLT3 | 390 - 5500[3] | 14.4x - 203.7x |
Note: The range for FGFR1 and FLT3 IC50 values reflects the variability reported in the literature. The fold selectivity is calculated using the IC50 of Aurora A as the reference.
This data highlights that this compound is substantially more potent against Aurora kinases than FGFR1 and FLT3, with a selectivity ratio ranging from over 14-fold to more than 200-fold.[1][3]
Experimental Protocols
The inhibitory activity of this compound and its cross-reactivity against various kinases were determined using a biochemical ATP competitive kinase assay.[2][4] The specific methodology employed is a scintillation proximity assay (SPA).[1][3]
Biochemical Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase.
-
Materials:
-
Kinase of interest (e.g., Aurora A, FGFR1, FLT3)
-
Biotinylated substrate specific to the kinase
-
This compound (or other test inhibitors)
-
Adenosine triphosphate (ATP)
-
γ-³³P-labeled ATP (tracer)
-
Streptavidin-coated scintillation proximity assay beads
-
Assay buffer
-
96-well or 384-well plates
-
Beta-counter
-
-
Procedure:
-
Reaction Setup: In each well of the microplate, the kinase, its specific biotinylated substrate, and varying concentrations of this compound are combined in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and γ-³³P-ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Assay Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The biotinylated and now radiolabeled substrate binds to the beads.
-
Signal Measurement: As the beads settle, the proximity of the radioactive ³³P to the scintillant in the beads generates a light signal that is measured using a beta-counter. The intensity of the signal is directly proportional to the amount of phosphorylated substrate, and therefore, to the activity of the kinase.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Diagrams
To contextualize the significance of inhibiting these kinases, the following diagrams illustrate their respective signaling pathways.
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Caption: Simplified signaling pathways of Aurora A and Aurora B kinases.
Caption: Overview of FGFR1 and FLT3 signaling pathways.
Conclusion
The data presented in this guide unequivocally demonstrates that this compound is a potent and selective inhibitor of Aurora kinases with significantly weaker activity against FGFR1 and FLT3.[1][3] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could lead to toxicity. The detailed experimental protocol provides a framework for researchers to conduct their own comparative studies. Furthermore, the signaling pathway diagrams offer a visual aid to understand the cellular processes regulated by these kinases and the potential consequences of their inhibition. For researchers investigating the roles of Aurora kinases in cell division and cancer, this compound serves as a valuable chemical probe with a well-defined selectivity profile.
References
A Comparative Analysis of Phenotypic Outcomes: PHA-680632 vs. Selective Aurora A Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced cellular consequences of targeting specific versus multiple members of a kinase family is paramount. This guide provides an objective comparison of the phenotypic differences between PHA-680632, a pan-Aurora kinase inhibitor, and selective Aurora A inhibitors, supported by experimental data and detailed protocols.
The Aurora kinases—A, B, and C—are a family of serine/threonine kinases that play critical roles in regulating the complex processes of mitosis and cell division.[1][2][3][4] Aurora A is primarily involved in centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex (CPC), is essential for proper chromosome segregation and cytokinesis.[5][6][7] Given their frequent overexpression in various cancers, they have become attractive targets for anticancer therapies.[3][8][9]
This guide dissects the distinct cellular phenotypes that arise from the broad-spectrum inhibition of Aurora kinases by this compound versus the targeted inhibition of only Aurora A.
Key Phenotypic Differences: Mitotic Arrest vs. Endoreduplication
The primary distinction in the cellular phenotype resulting from treatment with this compound versus a selective Aurora A inhibitor lies in the terminal stage of the cell cycle.
-
Selective Aurora A Inhibition: The specific inhibition of Aurora A disrupts centrosome separation and spindle assembly, leading to the formation of defective monopolar spindles.[5][10] This triggers the spindle assembly checkpoint, causing a transient but persistent mitotic arrest , typically in the G2/M phase of the cell cycle.[5][8] This prolonged arrest often culminates in apoptosis (programmed cell death).[8][11]
-
This compound (Pan-Aurora Inhibition): As this compound potently inhibits both Aurora A and Aurora B, the resulting phenotype is dominated by the effects of Aurora B inhibition.[11][12] Inhibition of Aurora B overrides the mitotic spindle checkpoint and causes a failure of cytokinesis, the final step in cell division.[5][7] Consequently, cells exit mitosis without dividing, undergo DNA re-replication (endoreduplication), and become polyploid , containing multiple sets of chromosomes (≥4N DNA content).[2][5][7][9][13] This state of mitotic catastrophe can also lead to apoptosis.[3] The Aurora B inhibition phenotype is considered epistatic, meaning it masks the effects of Aurora A inhibition when both are targeted simultaneously.[11][12]
Data Presentation: Inhibitor Specificity and Proliferative Effects
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effect on cell proliferation.
Table 1: Biochemical Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| Aurora A | 27 |
| Aurora B | 135 |
| Aurora C | 120 |
Data sourced from Soncini et al., 2006.[2][13]
Table 2: Anti-proliferative Activity of this compound in Various Human Cell Lines
| Cell Line | Tumor Type | IC50 (µmol/L) |
| HL-60 | Acute Myelogenous Leukemia | 0.06 - 7.15 |
| HCT116 | Colon Carcinoma | 0.06 - 7.15 |
| A2780 | Ovarian Carcinoma | 0.06 - 7.15 |
| HeLa | Cervical Carcinoma | 0.06 - 7.15 |
| DU145 | Prostate Carcinoma | 0.06 - 7.15 |
| HT29 | Colorectal Adenocarcinoma | 0.06 - 7.15 |
| LOVO | Colon Adenocarcinoma | 0.06 - 7.15 |
The IC50 range reflects the potent anti-proliferative activity across a wide panel of cell types after 72 hours of treatment. Data sourced from multiple studies.[2][13][14][15]
Visualizing the Mechanisms and Outcomes
Caption: Distinct roles of Aurora A and B in mitosis and the resulting phenotypes upon inhibition.
Caption: A typical experimental workflow for comparing Aurora kinase inhibitor phenotypes.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and selective Aurora A inhibitors.
Biochemical Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified kinases.
-
Methodology: A scintillation proximity assay format is commonly used.[14][15]
-
The kinase reaction is performed in a 96-well plate containing the purified Aurora kinase (A, B, or C), a biotinylated peptide substrate (e.g., a peptide derived from the Chocktide sequence for Aurora A), and ATP traced with γ33-ATP.[15]
-
The reaction is initiated in the presence of serial dilutions of the inhibitor (e.g., this compound).
-
After incubation, the reaction is stopped, and streptavidin-coated scintillation proximity assay beads are added to capture the biotinylated substrate.
-
The extent of phosphorylation (kinase activity) is measured by a β-counter, which detects the radioactivity from the incorporated γ33-ATP.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]
-
Cell Proliferation Assay
-
Objective: To measure the anti-proliferative effect of an inhibitor on cancer cell lines.
-
Methodology:
-
Exponentially growing cells (e.g., HCT116, HeLa) are seeded in multi-well plates.
-
After allowing cells to attach overnight, they are treated with various concentrations of the inhibitor for a set period, typically 72 hours.[2][13]
-
Cell viability or number is determined. Direct cell counting is often preferred over metabolic assays, as Aurora kinase inhibition can lead to large, polyploid cells that may give misleading results in assays like MTT.[2][13]
-
The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is calculated from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle based on DNA content.
-
Methodology:
-
Cells are treated with the inhibitor for various time points (e.g., 24, 48, 72 hours).[2]
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in a solution containing RNase to prevent staining of double-stranded RNA.
-
The DNA content per cell is quantified using a flow cytometer.
-
Analysis of the resulting histograms reveals the percentage of cells in G1, S, and G2/M phases, as well as any sub-G1 (apoptotic) or polyploid (>4N) populations.[2][13]
-
Western Blotting for Biomarker Modulation
-
Objective: To detect changes in the expression or phosphorylation status of key proteins involved in mitosis.
-
Methodology:
-
Cells are treated with the inhibitor and lysed to extract total protein.
-
Protein concentration is quantified, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-Histone H3 (Ser10), a direct substrate of Aurora B.[1][2]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading. A reduction in phospho-Histone H3 levels is a robust biomarker for Aurora B inhibition.[1][2][13]
-
References
- 1. This compound, a novel Aurora kinase inhibitor with potent antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
Safety Operating Guide
Personal protective equipment for handling PHA-680632
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the Aurora kinase inhibitor, PHA-680632. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent investigational compound. Due to its cytotoxic potential, it should be handled with caution. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in both solid and solution forms.
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect against splashes. |
| Face Shield | Recommended during procedures with a high risk of splashing, such as preparing bulk solutions or sonicating. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised, especially when handling the solid compound or concentrated solutions. Change gloves immediately if contaminated. |
| Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing. | |
| Closed-Toe Shoes | Essential for protecting feet from potential spills. | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
| Respirator (NIOSH-approved) | May be necessary for large-scale operations or in the event of a spill outside a contained environment. Consult your institution's environmental health and safety (EHS) department for specific guidance.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to minimize exposure and maintain compound stability.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 2 years[2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[3] |
| -20°C | Up to 1 year[3] |
Note: Avoid repeated freeze-thaw cycles of solutions.
Preparation of Stock Solutions
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Work Environment: Perform all steps in a certified chemical fume hood.
-
Personal Protective Equipment: Wear all recommended PPE as detailed in Table 1.
-
Weighing: Carefully weigh the desired amount of this compound solid using a calibrated analytical balance. Minimize the generation of dust.
-
Dissolving: Slowly add the appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) to the solid. To aid dissolution, the vial may be gently vortexed or sonicated.[4]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light.
-
Storage: Store the aliquots at -80°C.
Table 3: Solubility Data
| Solvent | Solubility |
| DMSO | ≥30 mg/mL[2][5] |
| DMF | 30 mg/mL[2] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[2] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, tubes, and bench paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions and cell culture media, in a separate, clearly labeled hazardous waste container.
Disposal Procedure
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol).
-
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your supervisor and your institution's EHS department immediately.
-
Follow your institution's emergency procedures for hazardous material spills.
-
By adhering to these guidelines, researchers can work safely with this compound while ensuring the quality and reliability of their experimental results.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
